molecular formula C24H20ClNO4 B557889 Fmoc-Phe(4-Cl)-OH CAS No. 175453-08-4

Fmoc-Phe(4-Cl)-OH

Número de catálogo: B557889
Número CAS: 175453-08-4
Peso molecular: 421.9 g/mol
Clave InChI: CQPNKLNINBUUOM-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Phe(4-Cl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H20ClNO4 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-4-chloro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNKLNINBUUOM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370322
Record name (s)-n-fmoc-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175453-08-4
Record name (s)-n-fmoc-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Phe(4-Cl)-OH, or N-α-Fmoc-4-chloro-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of peptides with unique biological activities. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and professionals in drug development. The incorporation of a chlorine atom onto the phenyl ring of phenylalanine offers a strategic modification to probe and modulate peptide-protein interactions, enhance biological stability, and develop novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its key identifiers and physical properties are summarized in the table below, providing a foundational understanding of this compound for laboratory use.

PropertyValueReference(s)
CAS Number 175453-08-4[2]
Molecular Formula C₂₄H₂₀ClNO₄[2]
Molecular Weight 421.87 g/mol [2]
Melting Point 138 °C[1]
Appearance White to off-white powder[1]
Storage Temperature 2-8°C[2]
Solubility Soluble in many organic solvents such as dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide.[3]

Synthesis of this compound

General Experimental Protocol for Fmoc-Protection of 4-chloro-L-phenylalanine:
  • Dissolution: 4-chloro-L-phenylalanine is dissolved in an aqueous solution of a weak base, such as 10% sodium carbonate or sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. A co-solvent like 1,4-dioxane may be used to aid solubility.

  • Addition of Fmoc Reagent: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane is added dropwise to the amino acid solution at a reduced temperature (e.g., 0°C) with vigorous stirring.

  • Reaction: The reaction mixture is stirred for several hours, often allowing it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically diluted with water and washed with a non-polar organic solvent, like diethyl ether, to remove unreacted Fmoc reagent and byproducts.

  • Acidification and Isolation: The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2. This protonates the carboxylic acid, causing the Fmoc-protected amino acid to precipitate out of the solution.

  • Purification: The precipitated product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

cluster_synthesis Synthesis of this compound 4-chloro-L-phenylalanine 4-chloro-L-phenylalanine Reaction_Mixture Reaction in Aqueous Base/Dioxane 4-chloro-L-phenylalanine->Reaction_Mixture Fmoc-Cl_or_Fmoc-OSu Fmoc-Cl or Fmoc-OSu Fmoc-Cl_or_Fmoc-OSu->Reaction_Mixture Precipitation Acidification & Precipitation Reaction_Mixture->Precipitation Work-up Fmoc-Phe(4-Cl)-OH_Product This compound Precipitation->Fmoc-Phe(4-Cl)-OH_Product Filtration & Drying

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This methodology allows for the stepwise assembly of a peptide chain on a solid support (resin).

Standard SPPS Cycle using this compound:

A typical SPPS cycle involves a series of deprotection, washing, coupling, and washing steps.

StepReagents and SolventsPurpose
1. Resin Swelling N,N-Dimethylformamide (DMF)To allow the resin to expand, making the reactive sites accessible.
2. Fmoc Deprotection 20% Piperidine in DMFTo remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
3. Washing DMF, Dichloromethane (DCM)To remove excess piperidine and the Fmoc-adduct.
4. Amino Acid Coupling This compound, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMFTo activate the carboxylic acid of this compound and facilitate the formation of a peptide bond with the free amine on the resin.
5. Washing DMF, DCMTo remove excess reagents and byproducts from the coupling reaction.

This cycle is repeated for each amino acid in the desired peptide sequence.

cluster_spps Fmoc-SPPS Cycle Start Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Biological Significance of Peptides Containing 4-Chlorophenylalanine

The incorporation of 4-chlorophenylalanine into peptides can significantly influence their biological activity. The chlorine atom can alter the peptide's conformation, hydrophobicity, and electronic properties, which in turn can affect its binding affinity to receptors and enzymes, as well as its metabolic stability.

A notable application of 4-chlorophenylalanine is in the study of the serotonergic system. p-Chlorophenylalanine (p-Cl-Phe) is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[5] By incorporating 4-chlorophenylalanine into peptides that target components of the serotonergic system, researchers can develop potent and specific pharmacological tools.

cluster_pathway Inhibition of Serotonin Biosynthesis Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH 5-HTP 5-Hydroxytryptophan TPH->5-HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin p-Cl-Phe p-Chlorophenylalanine p-Cl-Phe->TPH Inhibits

Caption: The inhibitory effect of p-chlorophenylalanine on the serotonin synthesis pathway.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following table summarizes key safety information. It is recommended to consult the full Safety Data Sheet (SDS) before use.

Hazard CategoryInformation
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) or type P1 (EN143) respirator filter.[1]
Hazard Codes Xi: Irritant.[1]
Safety Phrases S24/25: Avoid contact with skin and eyes.[1]
Storage Class 13 - Non Combustible Solids.[2]
WGK (Water Hazard Class) Germany 3.[2]

Conclusion

This compound is a valuable tool for peptide chemists and drug discovery scientists. Its unique properties allow for the creation of peptides with modified characteristics, offering opportunities to enhance therapeutic potential and to probe biological systems with greater precision. A thorough understanding of its chemical properties, synthesis, and application in SPPS, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Unveiling the Chemical Landscape of Fmoc-Phe(4-Cl)-OH: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemical properties, structure, and utility of N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH). This document provides an in-depth analysis of the compound's characteristics, standardized experimental protocols for its application in solid-phase peptide synthesis (SPPS), and an exploration of the biological significance of incorporating 4-chlorophenylalanine into peptide structures.

Core Chemical and Physical Properties

This compound is a synthetically modified amino acid derivative that serves as a crucial building block in the assembly of peptides and peptidomimetics. The presence of a chlorine atom on the phenyl ring of phenylalanine introduces unique steric and electronic properties, which can significantly influence the conformation, stability, and biological activity of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₂₄H₂₀ClNO₄[1]
Molecular Weight 421.87 g/mol [1]
CAS Number 175453-08-4[1]
Appearance White to off-white powder[2]
Melting Point ≥150°C[2]
Solubility Clearly soluble in N,N-dimethylformamide (DMF) (1 mmol in 2 mL)[2]
Purity ≥98% (HPLC)[1][2]
Optical Rotation -30° ± 3° (c=1, DMF)[2]

Structural Representation

The chemical structure of this compound is fundamental to understanding its reactivity and incorporation into peptide chains. The standard representations are provided below.

IdentifierString
SMILES O=C(O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24
InChI 1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

Spectroscopic Data

While detailed peak assignments for this compound are not extensively published, the expected spectroscopic characteristics can be inferred from the known spectra of similar compounds, such as Fmoc-Phe-OH.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl and chlorophenyl groups, as well as the α- and β-protons of the amino acid backbone.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the molecule.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C=O (carbonyl), and C-Cl bonds, as well as aromatic C-H stretching and bending vibrations. An ATR-IR spectrum for the parent compound, Fmoc-Phe-OH, is available for comparison.[3]

Experimental Protocols

The following section provides detailed methodologies for the key experimental procedures involving this compound, from its incorporation into a peptide chain to the final cleavage and deprotection.

Solid-Phase Peptide Synthesis (SPPS) - Amino Acid Coupling

This protocol outlines the manual coupling of this compound onto a solid support resin (e.g., Rink Amide resin) that has a free amino group.[4][5]

Workflow for Amino Acid Coupling

Resin Resin with free amine Swell Swell resin in DMF Resin->Swell Couple Couple to resin (1-2 hours) Swell->Couple Preactivate Pre-activate this compound (HBTU/DIPEA in DMF) Preactivate->Couple Wash_DMF Wash with DMF Couple->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Ready Ready for Fmoc deprotection Wash_DCM->Ready Peptide_Resin Fmoc-protected peptide-resin Initial_Deprotection Treat with 20% piperidine/DMF (3 minutes) Peptide_Resin->Initial_Deprotection Main_Deprotection Treat with 20% piperidine/DMF (10-15 minutes) Initial_Deprotection->Main_Deprotection Wash_DMF Wash with DMF (5-7 times) Main_Deprotection->Wash_DMF Ready Ready for next coupling Wash_DMF->Ready Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-amino acid decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) TPH->Five_HTP O₂, Tetrahydrobiopterin AADC->Serotonin pClPhe 4-Chloro-L-phenylalanine (p-Cl-Phe) pClPhe->Inhibition Inhibition->TPH

References

Synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine (Fmoc-4-chloro-L-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document outlines the chemical properties, a detailed experimental protocol for its preparation, and relevant safety information. The inclusion of the 4-chloro substituent on the phenyl ring can influence the electronic properties, hydrophobicity, and biological activity of peptides, making this derivative a valuable tool for medicinal chemists.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, favored for its base-lability which allows for mild deprotection conditions, orthogonal to acid-labile side-chain protecting groups. Fmoc-4-chloro-L-phenylalanine is a non-natural amino acid derivative that, when incorporated into peptides, can confer unique properties. The chlorine atom can alter the conformation and binding affinity of peptides to their biological targets and can serve as a handle for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-4-chloro-L-phenylalanine is presented in Table 1. This data is essential for reaction planning, characterization, and quality control.

Table 1: Physicochemical Data of Fmoc-4-chloro-L-phenylalanine

PropertyValue
CAS Number 175453-08-4
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol
Appearance White to off-white powder
Melting Point 138 - 200 °C (Note: Reported ranges vary)
Optical Rotation [α]²⁰/D -31° ± 3° (c=1 in DMF)
Solubility Soluble in organic solvents such as DMF, DMSO, and CH₂Cl₂

Synthesis of Fmoc-4-chloro-L-phenylalanine

The synthesis of Fmoc-4-chloro-L-phenylalanine is typically achieved through the reaction of 4-chloro-L-phenylalanine with an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. This method, a variation of the Schotten-Baumann reaction, is widely used for the N-protection of amino acids.

Reaction Scheme

G cluster_0 Reaction Scheme 4-chloro-L-phenylalanine 4-chloro-L-phenylalanine Fmoc-4-chloro-L-phenylalanine Fmoc-4-chloro-L-phenylalanine 4-chloro-L-phenylalanine->Fmoc-4-chloro-L-phenylalanine + Fmoc-OSu / Base Fmoc-OSu Fmoc-OSu Fmoc-OSu->Fmoc-4-chloro-L-phenylalanine Base Base (e.g., NaHCO₃) Base->Fmoc-4-chloro-L-phenylalanine NHS N-hydroxysuccinimide

Caption: General reaction for the Fmoc protection of 4-chloro-L-phenylalanine.

Experimental Protocol

This protocol is a representative procedure based on established methods for the Fmoc protection of amino acids.

Materials:

  • 4-chloro-L-phenylalanine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve 4-chloro-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the amino acid is completely dissolved.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the amino acid solution over a period of 30-60 minutes while stirring vigorously.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight (12-18 hours).

  • Work-up and a.cidification: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate of the product should form.

  • Isolation and a.nd Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine.

  • Drying: Dry the purified product under vacuum.

Expected Yield and Characterization

While a specific yield for this exact reaction is not widely published, typical yields for Fmoc-protection of amino acids range from 80-95%. The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Optical Rotation: To confirm the stereochemical integrity.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aa Dissolve 4-chloro-L-phenylalanine in Dioxane/aq. NaHCO₃ add_fmoc Add Fmoc-OSu solution dropwise to amino acid solution dissolve_aa->add_fmoc dissolve_fmoc Dissolve Fmoc-OSu in Dioxane dissolve_fmoc->add_fmoc react Stir at room temperature overnight add_fmoc->react wash Wash with Ethyl Acetate react->wash acidify Acidify aqueous layer with 1M HCl to pH ~2 wash->acidify filter Filter the precipitate acidify->filter recrystallize Recrystallize from Ethyl Acetate/Hexane filter->recrystallize dry Dry under vacuum recrystallize->dry end end dry->end Final Product

Caption: Workflow for the synthesis of Fmoc-4-chloro-L-phenylalanine.

Safety and Handling

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed hazard information and handling procedures.

Conclusion

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine is a straightforward and high-yielding process that utilizes standard methodologies in peptide chemistry. This valuable building block enables the exploration of structure-activity relationships in peptide-based drug discovery by allowing for the introduction of a chlorinated phenylalanine residue. The protocol and data provided in this guide serve as a valuable resource for researchers in the field.

A Comprehensive Technical Guide to Fmoc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Phe(4-Cl)-OH, with the CAS number 175453-08-4, is a chemically modified amino acid derivative that serves as a fundamental building block in the field of peptide chemistry. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a thorough overview of its properties, applications, and the underlying scientific principles of its use. The strategic incorporation of 4-chlorophenylalanine into peptide sequences allows for the fine-tuning of their biological activity, stability, and receptor interaction, making it a valuable tool in the design of novel therapeutics and research probes.

Physicochemical and Safety Data

Accurate characterization of this compound is paramount for its effective application. The following tables summarize its key physicochemical properties and safety information, compiled from various chemical suppliers and databases.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 175453-08-4
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol [4]
Appearance White to off-white powder[2][4]
Purity ≥98% (HPLC)[2][4]
Melting Point ≥150°C[4]
Optical Rotation -30° ± 3° (c=1, DMF)[4]
Solubility Soluble in DMF (1 mmol in 2 mL) and other organic solvents like methylene chloride and dimethyl sulfoxide.[4][5]

Table 2: Safety and Storage Information for this compound

CategoryInformation
Storage Temperature 2-8°C[1]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) respirator[1]
Hazard Codes Xi (Irritant)[1]
Safety Phrases S24/25 (Avoid contact with skin and eyes)[1]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The Fmoc protecting group on the α-amino group allows for its temporary masking during the coupling of the carboxylic acid group to the free amine of the growing peptide chain, which is anchored to a solid resin support.

The workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a peptide sequence involves a cyclical process of deprotection and coupling.

spss_workflow Resin Resin with free amine Coupling Coupling: This compound + Coupling Reagents Resin->Coupling 1. ProtectedPeptide Resin-Bound Peptide (Fmoc-Protected) Coupling->ProtectedPeptide 2. Wash1 Wash ProtectedPeptide->Wash1 3. Deprotection Fmoc Deprotection: Piperidine in DMF Wash1->Deprotection 4. DeprotectedPeptide Resin-Bound Peptide (Free Amine) Deprotection->DeprotectedPeptide 5. Wash2 Wash DeprotectedPeptide->Wash2 6. NextCycle Next Coupling Cycle or Cleavage from Resin Wash2->NextCycle 7. coupling_mechanism cluster_activation Activation cluster_coupling Coupling AA Fmoc-Phe(4-Cl)-COOH ActivatedAA Activated Ester AA->ActivatedAA + DIPEA HBTU HBTU/HOBt HBTU->ActivatedAA ResinAmine Resin-Peptide-NH2 ActivatedAA->ResinAmine Nucleophilic Attack PeptideBond Resin-Peptide-CO-NH-Phe(4-Cl)-Fmoc ResinAmine->PeptideBond nk1r_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds & Activates SP_Analog Substance P Analog (with Phe(4-Cl)) (Antagonist) SP_Analog->NK1R Binds & Blocks G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

References

The Strategic Incorporation of Halogenated Phenylalanine in Peptide Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological profiles. Among these modifications, the introduction of halogenated phenylalanine residues (X-Phe) has emerged as a powerful strategy to enhance peptide stability, modulate receptor affinity, and improve overall therapeutic potential. The unique physicochemical properties of halogens—ranging from the highly electronegative fluorine to the large, polarizable iodine—offer a versatile toolkit for peptide chemists. This technical guide provides an in-depth review of the synthesis, properties, and applications of halogenated phenylalanine-containing peptides, supported by quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

Physicochemical and Biological Impact of Phenylalanine Halogenation

The introduction of halogens onto the phenyl ring of phenylalanine profoundly alters its electronic and steric properties, which in turn influences the peptide's structure, function, and metabolic fate.[1][2] This modification is a key tool for rationally designing peptides with improved drug-like characteristics.[3][4]

Key Physicochemical Effects:

  • Hydrophobicity (Lipophilicity): Halogenation generally increases the hydrophobicity of the phenylalanine side chain. This effect is correlated with the size and polarizability of the halogen atom, following the general trend I > Br > Cl > F.[5][6] Increased lipophilicity can enhance membrane permeability and cell penetration but must be carefully balanced to avoid issues with solubility.[7]

  • Electronic Properties and pKa: The high electronegativity of halogens, particularly fluorine, can modulate the acidity (pKa) and basicity of the amino acid and influence non-covalent interactions like cation-π and π-π stacking.[8][9] The electron-withdrawing nature of the halogen atom can alter the electrostatic potential of the aromatic ring.[5]

  • Conformation and Halogen Bonding: Halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen.[10][11] This interaction is directional and can be exploited to stabilize specific peptide conformations, such as β-hairpins, with a strength comparable to hydrogen bonds.[10][12]

Key Biological Effects:

  • Enhanced Proteolytic Stability: Incorporating halogenated phenylalanine, especially fluorinated variants, can significantly increase a peptide's resistance to enzymatic degradation.[1] The steric and electronic hindrance can disrupt the recognition and cleavage by proteases like chymotrypsin, which typically target aromatic residues.[13]

  • Modulated Binding Affinity: Changes in hydrophobicity, conformation, and electronic interactions directly impact how a peptide binds to its biological target.[12] Halogenation can either increase or decrease binding affinity (Kd) or inhibitory concentration (IC50), depending on the specific interactions within the receptor's binding pocket.[9][14]

  • Altered Biological Activity: By influencing stability and affinity, halogenation serves as a critical tool for tuning the overall biological activity of peptides, from antimicrobial agents to receptor antagonists.[2][15]

Quantitative Data on Halogenated Phenylalanine Peptides

Summarizing quantitative data allows for direct comparison of the effects of different halogen substitutions. The following tables compile data from literature on hydrophobicity and proteolytic stability.

Table 1: Physicochemical Properties of Halogenated Phenylalanine Derivatives

This table presents hydrophobicity data for various halogenated phenylalanine derivatives incorporated into the amyloidogenic peptide NFGAIL. Hydrophobicity is represented by both the experimentally determined Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time (tR) and the calculated M log P value. A longer retention time indicates greater hydrophobicity.

Amino Acid DerivativeHalogenation PatternRP-HPLC Retention Time (tR, min)[5]M log P (Calculated)[5]van der Waals Volume (ų)[5]
PheNone14.38-1.339135.5
[4F]PheMono-fluoro (para)15.44-1.026139.7
[3,5F₂]PheDi-fluoro (meta)16.15-0.713143.9
[2,3,5,6F₄]PheTetra-fluoro15.81-0.293152.3
[F₅]PhePenta-fluoro18.570.435156.5
[F₄, 4I]PheTetra-fluoro, Mono-iodo19.990.846171.7

Table 2: Effect of Fluorination on Proteolytic Stability of a Model Peptide

This table shows the enhanced stability of a model peptide against the protease α-chymotrypsin when native phenylalanine is replaced with 2-fluorophenylalanine.

Peptide SequenceModificationEnzymeIncubation Time (hours)% Peptide Remaining[13]
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2~5%
Ac-Ala-Ala-Pro-Phe(2-F) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2>80%

Experimental Protocols

Detailed and reproducible protocols are essential for research and development. The following sections provide methodologies for the synthesis and evaluation of peptides containing halogenated phenylalanine.

Protocol for Fmoc-SPPS of a Halogenated Phenylalanine-Containing Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a generic peptide using Fmoc/tBu chemistry, the most common method for peptide production.[2][16]

Materials:

  • Resin: Rink Amide or Wang resin (pre-loaded or for manual loading).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Amino Acids: Fmoc-protected amino acids, including the desired Fmoc-X-Phe-OH derivative. Side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. If starting with a non-preloaded resin, perform the initial loading of the C-terminal amino acid according to standard protocols.[16]

  • Fmoc Deprotection:

    • Drain the DMF. Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[10]

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next amino acid (e.g., Fmoc-X-Phe-OH, 3 equivalents relative to resin loading) by dissolving it with the coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in a minimal amount of DMF.[10]

    • Allow the mixture to stand for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

    • Monitor coupling completion using a qualitative ninhydrin test. If the test is positive (blue beads), indicating incomplete reaction, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[17]

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

    • Filter to separate the resin and collect the TFA filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative RP-HPLC.

    • Confirm the identity and purity by analytical HPLC and mass spectrometry.

Protocol for In Vitro Proteolytic Stability Assay

This protocol uses RP-HPLC to quantify the degradation of a peptide over time when exposed to a protease or serum.[17][18]

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in water or buffer).

  • Enzyme: Protease solution (e.g., α-chymotrypsin at 1 µg/mL) or serum (e.g., human or mouse serum).

  • Incubation Buffer: Phosphate-buffered saline (PBS) or Tris buffer at physiological pH (7.4).

  • Quenching Solution: 10% TFA or Acetonitrile (ACN) with 0.1% TFA.

  • RP-HPLC system with a C18 column.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the incubation buffer to a final concentration (e.g., 100 µM). Pre-warm the solution to 37°C.

  • Initiate Reaction: Add the enzyme solution or serum to the peptide solution to start the degradation reaction. The final enzyme/serum concentration should be optimized based on the peptide's expected stability.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic activity.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC. Use a gradient of water/ACN (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the area at t=0.

    • Plot the percentage of remaining peptide versus time.

    • Calculate the peptide's half-life (t1/2) by fitting the data to a first-order decay curve.

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a halogenated peptide to its comprehensive evaluation.

G cluster_synthesis Synthesis & Purification cluster_evaluation Evaluation cluster_physchem cluster_bio s1 Fmoc-SPPS with Halogenated Phe s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry Confirmation s3->s4 e1 Physicochemical Characterization s4->e1 e2 Biological Assays s4->e2 p1 Lipophilicity (RP-HPLC) e1->p1 p2 pKa Determination e1->p2 b1 Binding Affinity (IC50 / Kd) e2->b1 b2 Enzymatic Stability (Half-life) e2->b2 b3 Cellular Activity e2->b3 G cluster_phys Physicochemical Changes cluster_bio Biological Consequences start Incorporate Halogenated Phe (X-Phe) p1 Alter Hydrophobicity (I > Br > Cl > F) start->p1 p2 Modify Electronic Properties (pKa, π-π) start->p2 p3 Introduce Halogen Bonding (Cl, Br, I) start->p3 p4 Impose Steric Hindrance start->p4 b2 Modulated Receptor Binding Affinity p1->b2 b3 Altered Cell Permeability p1->b3 p2->b2 p3->b2 b1 Enhanced Proteolytic Stability p4->b1 b4 Improved Pharmacokinetic Profile b1->b4 b2->b4 b3->b4 G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat3_inactive STAT3 jak->stat3_inactive phosphorylates (Tyr705) stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription initiates inhibitor Halogenated Peptide Inhibitor (X-Phe) inhibitor->stat3_active binds to SH2 domain, prevents dimerization

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This technical guide provides a comprehensive overview of the chemistry, mechanisms, and practical applications of the Fmoc group in peptide synthesis.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate-based protecting group introduced by Carpino and Han in 1972.[4] It is prized for its stability towards acids and hydrolysis, while being readily cleaved by mild bases, most commonly secondary amines like piperidine.[5] This orthogonality is crucial in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the resin.[3][5]

A key feature of the Fmoc group is the fluorenyl moiety, which possesses a strong UV absorbance. This property is exploited for the real-time monitoring of the deprotection step during SPPS.[1][6]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Fmoc Protection Mechanism

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[7] A secondary amine, typically piperidine, acts as a base to abstract the acidic proton at the C9 position of the fluorenyl ring.[1][5] This deprotonation is the rate-determining step and leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide chain after decarboxylation.[3][8] The highly reactive DBF is then trapped by a second molecule of piperidine to form a stable adduct, which drives the reaction to completion.[3][5]

Fmoc_Deprotection FmocPeptide Fmoc-NH-Peptide Anion Fluorenyl Anion Intermediate FmocPeptide->Anion Piperidine1 Piperidine (Base) Piperidine1->Anion Proton Abstraction DBF Dibenzofulvene (DBF) Anion->DBF β-elimination CarbamicAcid Carbamic Acid Anion->CarbamicAcid DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct FreePeptide H₂N-Peptide CarbamicAcid->FreePeptide CO2 CO₂ CarbamicAcid->CO2 Decarboxylation Piperidine2 Piperidine (Scavenger) Piperidine2->DBF_Adduct Michael Addition

Fmoc Deprotection Mechanism

Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common approach in modern SPPS.[1] The synthesis involves a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage No (Final AA) End Purified Peptide Cleavage->End

Fmoc-SPPS Workflow

Quantitative Data

Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is influenced by the base, its concentration, and the solvent. Piperidine is the most common base used, typically at a concentration of 20% in N,N-dimethylformamide (DMF).[5]

Base/ReagentConcentration (% v/v in DMF)Time for >99% Deprotection (Fmoc-Val-OH)Reference(s)
Piperidine1%> 5 minutes[9]
Piperidine2%~ 5 minutes[9]
Piperidine5%< 3 minutes[9][10]
Piperidine20%< 3 minutes[9][10]
4-Methylpiperidine20%Similar to 20% Piperidine[11]
Piperazine5%~ 11 minutes[8]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2% (+ 5% Piperazine)Faster than 20% Piperidine[8]
Common Side Reactions in Fmoc-SPPS

Several side reactions can occur during Fmoc-based SPPS, potentially impacting the yield and purity of the final peptide.

Side ReactionSequence PredispositionConditions Favoring the ReactionExtent of Side ReactionReference(s)
Aspartimide Formation -Asp-Gly-, -Asp-Asn-, -Asp-Ser-, -Asp-Cys-Prolonged exposure to piperidineCan be significant, up to 44% in sensitive sequences.[12][6][12][13]
Diketopiperazine (DKP) Formation Proline or Glycine at the C-terminus (second or third residue)Base-catalyzed intramolecular cyclizationCan lead to significant yield loss, up to 50% in some cases.[14][2][14][15][16]
Racemization Cysteine, Histidine, SerineHigh temperatures, prolonged activation times, strong basesTypically <0.4% per cycle, but can be higher for sensitive residues.[17][17][18][19][20]

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid (Solution-Phase)

This protocol describes a general procedure for the Fmoc protection of an amino acid using Fmoc-OSu.

Materials:

  • Amino acid (1.0 eq)

  • Sodium bicarbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Fmoc-OSu (1.05 eq)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve Fmoc-OSu in 1,4-dioxane and add it dropwise to the amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.

  • Purify the product by recrystallization or column chromatography.[21]

Protocol 2: Solid-Phase Fmoc Deprotection

This is a standard protocol for removing the Fmoc group from a peptide-resin in an SPPS workflow.[5][22]

Materials:

  • Fmoc-peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)

  • DMF (peptide synthesis grade)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-20 minutes. A common procedure is a 2-minute treatment followed by draining and a second 5-10 minute treatment.[22][23]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.[24]

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[4]

Materials:

  • Effluent from the Fmoc deprotection step

  • DMF (for dilution)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect the filtrate from the deprotection step.

  • Dilute a known volume of the filtrate with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at approximately 301 nm, using DMF as a blank.[4][25]

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[25]

Protocol 4: Cleavage of a Peptide from Wang Resin

This protocol describes the final step of SPPS, where the completed peptide is cleaved from the solid support and side-chain protecting groups are removed.[3][26]

Materials:

  • Peptide-bound Wang resin (dried)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the cleavage solution containing the peptide into a collection tube.

  • Wash the resin with fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide synthesis. Its unique chemical properties, particularly its base lability, provide a mild and orthogonal protection strategy that has enabled the routine synthesis of complex and sensitive peptides.[1] A thorough understanding of the chemistry and mechanisms of the Fmoc group, as well as potential side reactions, is crucial for researchers to optimize synthesis protocols and obtain high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.

References

Spectroscopic Analysis of Fmoc-Phe(4-Cl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of a halogenated phenylalanine residue can significantly influence the conformation, biological activity, and metabolic stability of peptides. Accurate spectroscopic characterization of this raw material is paramount to ensure its identity and purity, which are critical for the successful synthesis of high-quality peptides for research and pharmaceutical applications. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Properties

PropertyValue
IUPAC Name (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol
CAS Number 175453-08-4

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei in this compound, based on data for Fmoc-Phe-OH and the anticipated effects of the 4-chloro substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentNotes
~7.77d2HFmoc H4, H5Aromatic protons of the fluorenyl group.
~7.59d2HFmoc H1, H8Aromatic protons of the fluorenyl group.
~7.40t2HFmoc H3, H6Aromatic protons of the fluorenyl group.
~7.31t2HFmoc H2, H7Aromatic protons of the fluorenyl group.
~7.28d2HPhe H2', H6'Aromatic protons of the 4-chlorophenyl ring. Expected to be slightly downfield compared to unsubstituted Phe.
~7.10d2HPhe H3', H5'Aromatic protons of the 4-chlorophenyl ring. Expected to be slightly downfield compared to unsubstituted Phe.
~5.20d1HNHAmide proton.
~4.70q1Hα-CHAlpha-proton of the amino acid.
~4.40d2HFmoc CH₂Methylene protons of the Fmoc group.
~4.22t1HFmoc H9Methine proton of the fluorenyl group.
~3.20m2Hβ-CH₂Beta-protons of the amino acid.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignmentNotes
~175.0C=O (acid)Carboxylic acid carbon.
~156.0C=O (urethane)Urethane carbonyl carbon of the Fmoc group.
~143.8Fmoc C4a, C4bQuaternary carbons of the fluorenyl group.
~141.3Fmoc C8a, C9aQuaternary carbons of the fluorenyl group.
~135.5Phe C1'Quaternary carbon of the 4-chlorophenyl ring.
~133.0Phe C4'Carbon bearing the chlorine atom.
~130.5Phe C2', C6'Aromatic carbons of the 4-chlorophenyl ring.
~129.0Phe C3', C5'Aromatic carbons of the 4-chlorophenyl ring.
~127.7Fmoc C2, C7Aromatic carbons of the fluorenyl group.
~127.1Fmoc C3, C6Aromatic carbons of the fluorenyl group.
~125.0Fmoc C1, C8Aromatic carbons of the fluorenyl group.
~120.0Fmoc C4, C5Aromatic carbons of the fluorenyl group.
~67.5Fmoc CH₂Methylene carbon of the Fmoc group.
~54.0α-CAlpha-carbon of the amino acid.
~47.0Fmoc C9Methine carbon of the fluorenyl group.
~38.0β-CBeta-carbon of the amino acid.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

Table 3: Predicted IR Spectral Data for this compound

Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (amide)
~3060MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1715StrongC=O stretch (carboxylic acid and urethane)
~1530StrongN-H bend and C-N stretch (amide II)
~1450, ~1480MediumAromatic C=C stretch
~1230MediumC-O stretch
~1100MediumC-Cl stretch
~740, ~760StrongAromatic C-H out-of-plane bend

Experimental Protocols

The following are general methodologies for acquiring NMR and IR spectra of Fmoc-protected amino acids.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample->Prep_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Proc_NMR 1H & 13C NMR Spectra Processing Acq_NMR->Proc_NMR Proc_IR IR Spectrum Processing Acq_IR->Proc_IR Analysis Structure Verification & Purity Assessment Proc_NMR->Analysis Proc_IR->Analysis Report Report Analysis->Report Final Report

Caption: General workflow for spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and IR spectroscopic data for this compound, along with standardized experimental protocols for data acquisition. While the presented data is predictive, it serves as a valuable reference for researchers and quality control professionals in verifying the identity and purity of this important peptide synthesis reagent. It is always recommended to acquire experimental data on the specific batch of material being used and compare it with reference spectra or the predicted data provided herein for confident structural confirmation.

Unnatural Amino Acids in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, overcoming their inherent limitations such as poor stability and low bioavailability. This guide provides an in-depth overview of the key features of UAAs, their impact on peptide characteristics, and the methodologies for their integration. Quantitative data on the effects of UAA incorporation are presented, alongside detailed experimental protocols and visual workflows to facilitate practical application in a research and development setting.

Core Features and Advantages of Unnatural Amino Acids

Unnatural amino acids are non-proteinogenic amino acids that can be synthetically produced or found in nature but are not genetically encoded.[1] Their integration into peptide sequences offers a range of advantages stemming from their vast structural diversity.[2][]

Key Features:

  • Structural Diversity : UAAs encompass a wide array of structures, including D-amino acids, N-methylated amino acids, β-amino acids, and those with modified side chains or backbones.[4][5] This diversity allows for fine-tuning of peptide properties.

  • Enhanced Proteolytic Stability : A primary advantage of incorporating UAAs is the increased resistance to enzymatic degradation.[2] Natural peptides are often rapidly cleaved by proteases, limiting their therapeutic potential. The unique structures of UAAs are not recognized by many proteases, thereby extending the peptide's half-life in biological systems.[]

  • Improved Pharmacokinetic Profile : By enhancing stability and modifying properties like lipophilicity and charge, UAAs can significantly improve the overall pharmacokinetic profile of a peptide, including its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]

  • Conformational Constraint : Certain UAAs can be used to induce or stabilize specific secondary structures, such as helices and turns.[4] This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased binding affinity and selectivity for its target.[8]

  • Increased Binding Affinity and Selectivity : The introduction of novel functional groups and conformational constraints through UAAs can lead to more potent and selective interactions with biological targets.[2]

  • Bio-orthogonality : Some UAAs possess chemically unique functional groups that can be used for specific labeling, imaging, or conjugation, for instance, in the development of antibody-drug conjugates (ADCs).[9][10]

Quantitative Impact of Unnatural Amino Acid Incorporation

The inclusion of UAAs can lead to quantifiable improvements in a peptide's therapeutic properties. The following tables summarize key data from various studies, highlighting the impact of specific UAA modifications.

Table 1: Effect of Unnatural Amino Acids on Antimicrobial Activity (MIC Values)

Minimal Inhibitory Concentration (MIC) is a key measure of an antimicrobial peptide's (AMP) potency. Lower MIC values indicate higher efficacy.

PeptideModificationTarget Organism(s)MIC (μg/mL) - OriginalMIC (μg/mL) - ModifiedFold ChangeReference
AMP AnalogD-amino acid substitutionGram-positive & Gram-negative bacteriaVaries0.5-2x original-[11]
E2-35Val → Norvaline (Nva), Trp → TicGram-negative bacteriaLower than modifiedHigher than original-[12]
E2-35Val → Norvaline (Nva), Trp → TicGram-positive bacteriaSimilar to modifiedSimilar to original-[12]
Antimicrobial PeptideIncorporation of novel bulky, positively charged UAASerum protease->3x increase in resistanceN/A[2]

Note: Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Data is compiled from multiple sources and specific conditions may vary.

Table 2: Influence of N-Methylation on Receptor Binding and Cell Permeability

N-methylation is a common UAA modification used to enhance proteolytic stability and cell permeability.

Peptide ClassTarget/AssayModificationIC50/EC50/Ki (nM) - UnmodifiedIC50/EC50/Ki (nM) - ModifiedFold Change in AffinityReference
Somatostatin AnaloghSSTR2N-Me-Phe0.80.18-fold increase[10]
Somatostatin AnaloghSSTR5N-Me-Phe1.20.91.3-fold increase[10]
Melanocortin AnaloghMC4RN-Me-Arg0.82.53.1-fold decrease[10]
Peptide Class Assay Modification Apparent Permeability (Papp, 10⁻⁶ cm/s) - Unmodified Apparent Permeability (Papp, 10⁻⁶ cm/s) - Modified Fold Increase in Permeability Reference
Linear Peptide CPAMPASingle N-methylation0.52.14.2[10]
Linear Peptide CPAMPADouble N-methylation0.54.89.6[10]
Linear Peptide CCaco-2Single N-methylation0.21.57.5[10]
Linear Peptide CCaco-2Double N-methylation0.23.919.5[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) for UAA Incorporation

SPPS is the most common method for chemically synthesizing peptides, including those containing UAAs.[13][14] The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[15]

Materials:

  • Solid support resin (e.g., Rink Amide, Wang resin)[10]

  • Fmoc-protected natural and unnatural amino acids[16]

  • Coupling reagents (e.g., HATU, HBTU, DIC)[17][18]

  • Base (e.g., DIEA, N-methylmorpholine)[16]

  • Solvents (DMF, DCM)[17]

  • Deprotection agent: 20% piperidine in DMF[16]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[10]

  • Washing solvents (e.g., DCM, DMF, MeOH)[17]

Protocol for a Manual SPPS Cycle:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for 20-30 minutes.[17]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.[16][17]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (natural or unnatural, 3-4 equivalents) and a coupling reagent (e.g., HATU, 3-4 equivalents) in DMF. Add a base (e.g., DIEA, 6-8 equivalents) to activate the carboxylic acid group.[18]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow for the coupling reaction to proceed. For sterically hindered UAAs like N-methylated amino acids, longer coupling times or double coupling may be necessary.[18][19]

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[17]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[10]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.

Materials:

  • Peptide stock solution (with and without UAA)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • RP-HPLC system

  • Mass spectrometer (optional, for fragment identification)

Protocol:

  • Prepare Reactions: In separate microcentrifuge tubes, mix the peptide stock solution with the protease solution in the reaction buffer. Include a control reaction without the protease.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. The peak corresponding to the intact peptide will decrease over time in the presence of the protease.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding HPLC peak.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. From this plot, the half-life (t₁/₂) of the peptide can be determined. Compare the half-lives of the peptides with and without the UAA to assess the improvement in proteolytic stability.[20][21]

Visualizing Key Workflows and Pathways

Generalized Workflow for SPPS with UAA Incorporation

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key steps involved in incorporating both natural and unnatural amino acids.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_reagents Reagents Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Activated AA + Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle AA Fmoc-AA-OH (Natural) AA->Coupling UAA Fmoc-UAA-OH (Unnatural) UAA->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Coupling Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle for incorporating natural and unnatural amino acids.

Experimental Workflow for Proteolytic Stability Assessment

This diagram outlines the key steps in determining the stability of a UAA-containing peptide in the presence of proteases.

Proteolytic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Stock Peptide Solutions (with and without UAA) Incubation Incubate at 37°C Peptide_Stock->Incubation Protease_Solution Protease Solution (e.g., Human Serum) Protease_Solution->Incubation Time_Points Sample at Time Points (0, 15, 30, 60... min) Incubation->Time_Points Quenching Quench with Acid (e.g., TFA) Time_Points->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Quantification Quantify Intact Peptide (Peak Area) HPLC->Quantification Data_Analysis Data Analysis (Plot % Intact vs. Time) Quantification->Data_Analysis Result Determine Half-Life (t½) & Compare Stability Data_Analysis->Result

Caption: A workflow diagram for assessing the proteolytic stability of peptides.

Signaling Pathway Modulation by a UAA-Containing Peptide Drug

This hypothetical diagram illustrates how a UAA-modified peptide antagonist could inhibit a G-protein coupled receptor (GPCR) signaling pathway, a common target for peptide therapeutics. The UAA modification enhances stability and binding affinity.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Natural Ligand Ligand->GPCR Activates Peptide_Drug Peptide Drug (with UAA) Peptide_Drug->GPCR Inhibits (Antagonist) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Inhibition of a GPCR signaling pathway by a UAA-modified peptide antagonist.

Conclusion

The strategic incorporation of unnatural amino acids is a powerful and versatile tool in modern peptide synthesis and drug discovery. By providing enhanced stability, improved pharmacokinetic properties, and the ability to constrain conformation, UAAs enable the development of peptide therapeutics with superior efficacy and drug-like characteristics. The methodologies and data presented in this guide offer a foundational understanding for researchers and developers to leverage the full potential of UAAs in their peptide-based projects, ultimately accelerating the discovery of novel and effective therapies.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective utilization of Fmoc-Phe(4-Cl)-OH in solid-phase peptide synthesis (SPPS). The incorporation of the non-canonical amino acid 4-chlorophenylalanine can significantly modulate the physicochemical and biological properties of peptides, offering a valuable tool for peptide-based drug design and research.

Introduction to this compound

This compound, or N-α-Fmoc-4-chloro-L-phenylalanine, is a derivative of the amino acid phenylalanine used in Fmoc-based solid-phase peptide synthesis.[1] The presence of a chlorine atom on the phenyl ring introduces unique properties to the resulting peptide. This modification can enhance resistance to enzymatic degradation, increase hydrophobicity, and influence peptide conformation and binding affinity.[2] These characteristics make it a valuable building block in the development of therapeutic peptides with improved in vivo half-life and cell permeability.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C24H20ClNO4[3]
Molecular Weight 421.87 g/mol [3]
Appearance White to off-white powder[4]
Melting Point ~138 °C[3]
Solubility Soluble in DMF[4][5]
Storage Conditions 2-8°C[3]

Applications in Peptide Synthesis

The incorporation of 4-chlorophenylalanine into peptide sequences offers several strategic advantages in research and drug development.

Application AreaEffects and AdvantagesReference
Drug Development A key building block for synthesizing bioactive peptides for therapeutic use.[1]
Enhanced Stability Increases resistance to enzymatic degradation, leading to a longer in vivo half-life.[2]
Modulated Bioactivity Can alter binding affinity to target receptors or enzymes. The incorporation of 4-chlorophenylalanine has been instrumental in studying the serotonergic system as it is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[2]
Improved Pharmacokinetics The increased hydrophobicity can improve the passive diffusion of peptides across cellular membranes.[2]
Conformational Control Influences the peptide backbone's conformational preferences, potentially leading to more stable and active structures.[2]
Bioconjugation Can be used in bioconjugation techniques to attach peptides to other molecules.[1]

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc/tBu solid-phase synthesis. Automated synthesizers can also be programmed based on these principles.

The overall workflow for solid-phase peptide synthesis is depicted below.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification & Analysis Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.[6]

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[2]

  • After swelling, drain the DMF from the reaction vessel.[7]

The Fmoc protecting group is base-labile and typically removed using a solution of piperidine in DMF.[8]

Fmoc_Deprotection Fmoc_AA Fmoc-Peptide-Resin Intermediate Fluorenyl Anion Intermediate Fmoc_AA->Intermediate Base Attack Piperidine Piperidine (20% in DMF) Piperidine->Intermediate Deprotected_AA H2N-Peptide-Resin Intermediate->Deprotected_AA β-elimination Adduct Dibenzofulvene-Piperidine Adduct Intermediate->Adduct

Mechanism of Fmoc deprotection using piperidine.

  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[6]

  • Agitate the mixture for an initial 1-3 minutes, drain the solution, and then add a fresh 20% piperidine solution.[9]

  • Continue the agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[9]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

Table of Typical Fmoc Deprotection Conditions:

ParameterConditionExpected OutcomeNotesReference
Reagent 20% (v/v) Piperidine in DMF>95% DeprotectionThe most common and effective concentration for rapid deprotection.[11]
10% (v/v) Piperidine in DMFHigh, but may require longer reaction times.Can be used to potentially minimize base-related side reactions.[11]
Reaction Time 15-30 minutes>95%Typically sufficient for complete deprotection at room temperature.[6]
Temperature Room Temperature (~25°C)StandardMost common and generally sufficient.[11]

The coupling reaction involves the activation of the carboxylic acid group of this compound, followed by the formation of a peptide bond with the free amine on the resin-bound peptide chain.

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, HBTU, or HCTU at 2.9-3.0 equivalents) in DMF.[10]

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.[10]

  • Drain the DMF from the washed resin and immediately add the activated this compound solution.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[10]

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[10]

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[10]

Table of Common Coupling Reagents for Fmoc-Amino Acids:

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationReference
HATU Aminium/Uronium Salt15-45 minutes>95Very Low[9]
HBTU Aminium/Uronium Salt20-60 minutes>95Low[9]
HCTU Aminium/Uronium Salt15-45 minutes>95Very Low[9]
PyBOP Phosphonium Salt30-120 minutes>95Low[9]
DIC/Oxyma Carbodiimide/Additive60-180 minutes>95Low[2][9]

Repeat the Fmoc deprotection (Section 4.3) and coupling (Section 4.4) steps for each subsequent amino acid in the peptide sequence.

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the final peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[10]

  • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[10]

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[10]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash if necessary.

  • Dry the crude peptide pellet under vacuum.

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[10] The identity and purity of the final peptide can be confirmed by analytical techniques such as mass spectrometry and analytical HPLC.[12][13]

Example Signaling Pathway: 5-HT1A Receptor

Peptides containing 4-chlorophenylalanine can be utilized to probe biological systems. For instance, given that p-Cl-Phe is an inhibitor of serotonin synthesis, peptides incorporating this residue could be designed to interact with serotonergic pathways, such as the 5-HT1A receptor signaling cascade.[2]

a Ligand 5-HT or Peptide Agonist Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Simplified 5-HT1A receptor signaling pathway.

Conclusion

This compound is a versatile building block for solid-phase peptide synthesis, enabling the creation of peptides with enhanced stability, modulated activity, and improved pharmacokinetic profiles. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate this non-canonical amino acid into their peptide synthesis workflows, facilitating the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Standard Coupling of Fmoc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard coupling protocols for N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The inclusion of a chloro-substituted phenylalanine can introduce unique structural and electronic properties to peptides, potentially enhancing their biological activity, stability, and conformational properties. This document outlines recommended coupling reagents, detailed experimental protocols, and troubleshooting strategies to ensure the successful incorporation of this non-canonical amino acid into peptide sequences.

Introduction

This compound is a derivative of phenylalanine containing a chlorine atom at the para-position of the phenyl ring. While standard SPPS protocols are generally applicable, the electron-withdrawing nature and steric bulk of the chloro-substituent can present challenges, potentially leading to lower coupling efficiencies and an increased risk of side reactions compared to its unmodified counterpart. Therefore, optimization of coupling conditions is crucial for achieving high-purity peptides in good yield.

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent is a critical factor for the efficient incorporation of sterically hindered or electronically modified amino acids like this compound. Uronium/aminium and phosphonium salt-based reagents are generally recommended over carbodiimides alone due to their higher reactivity and ability to suppress racemization. The following table summarizes the expected performance of various common coupling reagents for the incorporation of this compound, based on data for similar phenylalanine derivatives.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/Oxyma Carbodiimide/Additive60-180 minutes>97>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>97>95Low

Note: The quantitative data presented is based on the performance of coupling reagents with Fmoc-DL-Phe-OH and Fmoc-Phe(3-Cl)-OH and serves as a guideline for this compound. Actual results may vary depending on the specific peptide sequence, resin, and other experimental conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using some of the most effective and commonly used coupling reagents in Fmoc-SPPS. The protocols assume a standard synthesis scale of 0.1 mmol.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for difficult couplings, including those involving sterically hindered amino acids.

Materials:

  • This compound (3.0 eq., 0.3 mmol)

  • HATU (2.9 eq., 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq., 0.6 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the amino acid/HATU solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive after 2 hours, a "double coupling" can be performed by repeating the coupling step with fresh reagents.

    • Once the coupling is complete, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

Protocol 2: HBTU-Mediated Coupling

A reliable and slightly more cost-effective alternative to HATU.

Materials:

  • This compound (3.0 eq., 0.3 mmol)

  • HBTU (2.9 eq., 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq., 0.6 mmol)

  • DMF, peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound and HBTU in DMF.

    • Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow the same procedure as in Protocol 1.

Protocol 3: DIC/Oxyma-Mediated Coupling

A cost-effective method suitable for many coupling reactions, with Oxyma Pure being a superior additive to HOBt in terms of safety and efficiency.

Materials:

  • This compound (3.0 eq., 0.3 mmol)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 eq., 0.3 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq., 0.3 mmol)

  • DMF, peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Solution Preparation and Coupling:

    • In a separate vial, dissolve this compound and Oxyma Pure in a minimal amount of DMF.

    • Add the amino acid/Oxyma solution to the deprotected resin.

    • Add DIC to the reaction vessel.

  • Reaction and Monitoring:

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using the Kaiser test.

    • Upon a negative result, wash the resin with DMF (3-5 times) and DCM (2-3 times).

Experimental Workflows and Signaling Pathways

To visualize the experimental and logical flows, the following diagrams are provided in DOT language.

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate this compound (Coupling Reagent + Base) wash1->activate couple Add to Resin and Agitate activate->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Positive Test (Double Couple) wash2 Wash with DMF/DCM monitor->wash2 Negative Test Next Cycle Next Cycle wash2->Next Cycle

Caption: A generalized workflow for the solid-phase synthesis coupling step of this compound.

activation_pathways cluster_uronium Uronium/Aminium Salt Pathway (e.g., HATU) cluster_carbodiimide Carbodiimide Pathway (e.g., DIC/Oxyma) aa1 Fmoc-Phe(4-Cl)-COOH intermediate1 Activated OAt-ester aa1->intermediate1 reagent1 reagent1 HATU + DIPEA resin H2N-Peptide-Resin intermediate1->resin aa2 Fmoc-Phe(4-Cl)-COOH intermediate2 Activated Oxyma-ester aa2->intermediate2 reagent2 reagent2 DIC + Oxyma intermediate2->resin product Fmoc-Phe(4-Cl)-NH-Peptide-Resin resin->product Peptide Bond Formation

Caption: Activation pathways for this compound with different classes of coupling reagents.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield / Incomplete Coupling (Positive Kaiser Test) 1. Steric Hindrance: The bulky nature of the chloro-substituted phenylalanine hinders the reaction. 2. Peptide Aggregation: The growing peptide chain forms secondary structures, blocking the N-terminal amine. 3. Poor Resin Swelling: Inadequate swelling limits reagent access.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU). 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Increase the coupling time (e.g., from 1-2 hours to 2-4 hours). 4. Use a solvent known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP), or add a chaotropic salt like LiCl. 5. Ensure proper resin swelling before starting the synthesis.
Racemization 1. Prolonged Activation Time: The activated amino acid is left for too long before coupling. 2. Choice of Base: Certain bases can promote racemization.1. Use in-situ activation where the coupling reagent is added to the resin immediately after the amino acid and base. 2. Avoid pre-activation for extended periods. 3. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.
Presence of Deletion Sequences in Final Peptide 1. Incomplete Coupling: Failure to couple this compound results in a peptide chain lacking this residue. 2. Incomplete Fmoc Deprotection: The Fmoc group from the previous residue was not fully removed.1. Optimize the coupling protocol for this compound using the strategies mentioned above. 2. Increase the Fmoc deprotection time or use a fresh deprotection solution.

Application Notes and Protocols: Fmoc Deprotection of 4-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for mild deprotection conditions.[1] This orthogonality to acid-labile side-chain protecting groups is critical for the synthesis of complex peptides.[1] 4-Chlorophenylalanine is a non-natural amino acid analog used to introduce specific properties into peptides, such as enhanced binding affinity or improved metabolic stability.[1] This document provides detailed protocols and application notes for the Fmoc deprotection of 4-chlorophenylalanine residues during SPPS.

While specific kinetic data for the Fmoc deprotection of 4-chlorophenylalanine is not extensively documented in publicly available literature, the standard protocols for Fmoc group removal are generally applicable and effective. The electron-withdrawing nature of the chlorine atom on the phenyl ring is not expected to significantly hinder the standard deprotection mechanism. However, as with any peptide synthesis, empirical optimization for a specific sequence is always recommended.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the amine to form a stable adduct, driving the reaction to completion.

Standard Deprotection Conditions

The most widely used reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] The following table summarizes the standard conditions.

ParameterConditionNotes
Deprotection Reagent 20% (v/v) piperidine in DMFConcentrations ranging from 20-50% can be used.
Solvent N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)Ensure the use of high-quality, amine-free solvent.
Temperature Room temperature
Reaction Time Typically a two-step process: an initial 1-3 minute treatment followed by a longer 7-15 minute treatment.For sterically hindered amino acids, extended deprotection times may be necessary.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the manual deprotection of an Fmoc-protected amino acid, such as 4-chlorophenylalanine, attached to a solid support (resin).

Materials:

  • Fmoc-protected peptide-resin

  • N,N-dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF to remove any residual reagents.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 3 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the filtrate.

Materials:

  • Filtrate from the deprotection steps (from Protocol 1)

  • N,N-dimethylformamide (DMF)

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume.

  • Dilute: Dilute the collected solution to the mark with DMF.

  • Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm.

  • Quantification: The concentration of the released Fmoc group can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 301 nm in DMF is approximately 7800 M⁻¹cm⁻¹.

Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Deprotection Steric hindrance, peptide aggregation, poor resin swelling.Perform a second, longer deprotection step. For known difficult sequences, consider extending the deprotection time or using a stronger base solution (e.g., with DBU).[2]
Side Reactions Aspartimide formation (especially at Asp-Gly or Asp-Ser sequences), diketopiperazine formation at the dipeptide stage.Add 0.1 M HOBt to the piperidine deprotection solution to suppress aspartimide formation.[2]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in Fmoc deprotection.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Piperidine Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell_Resin 1. Swell Resin in DMF Start->Swell_Resin Wash1 2. Wash with DMF Swell_Resin->Wash1 Deprotection1 3. Add 20% Piperidine/DMF (3 min) Wash1->Deprotection1 Drain1 4. Drain Deprotection1->Drain1 Deprotection2 5. Add 20% Piperidine/DMF (10-15 min) Drain1->Deprotection2 Drain2 6. Drain Deprotection2->Drain2 Wash2 7. Wash with DMF (5-7x) Drain2->Wash2 Kaiser_Test 8. Optional: Kaiser Test Wash2->Kaiser_Test Coupling 9. Proceed to Next Coupling Kaiser_Test->Coupling Positive Incomplete Incomplete Deprotection Kaiser_Test->Incomplete Negative

Caption: Standard workflow for Fmoc deprotection in SPPS.

References

Applications of Fmoc-Phe(4-Cl)-OH in Peptide Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of therapeutic candidates for enhanced potency, stability, and unique biological activities. Fmoc-Phe(4-Cl)-OH, an N-α-Fmoc-protected derivative of 4-chloro-L-phenylalanine, serves as a key building block for introducing the halogenated amino acid 4-chlorophenylalanine into synthetic peptides. This modification can significantly alter the physicochemical properties of a peptide, influencing its conformation, hydrophobicity, and interaction with biological targets.

One of the most notable applications of 4-chlorophenylalanine is as a precursor to p-chlorophenylalanine (pCPA), a potent and irreversible inhibitor of tryptophan hydroxylase. This enzyme is the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter involved in a vast array of physiological and pathological processes. Consequently, peptides incorporating 4-chlorophenylalanine are invaluable research tools for dissecting the role of the serotonergic system in various diseases.

These application notes provide a comprehensive overview of the utility of this compound in peptide-based drug discovery, complete with detailed experimental protocols and visualizations to guide researchers in harnessing the potential of this unique amino acid derivative.

Application Notes

Modulation of Peptide Conformation and Binding Affinity

The introduction of a chlorine atom at the para position of the phenylalanine side chain can significantly impact a peptide's biological activity. The chloro- substitution alters the electronic and steric properties of the phenyl ring, which can lead to:

  • Enhanced Hydrophobic Interactions: The chlorine atom increases the hydrophobicity of the phenylalanine side chain, potentially strengthening interactions with hydrophobic pockets in target proteins.

  • Altered Aromatic Interactions: The electron-withdrawing nature of chlorine can modify π-π and cation-π interactions between the peptide and its receptor.

  • Conformational Constraints: The steric bulk of the chlorine atom can influence the rotational freedom of the side chain and the overall peptide backbone conformation, potentially locking the peptide into a more bioactive or stable structure.

While specific quantitative data for peptides containing 4-chlorophenylalanine are not abundant, studies on related halogenated phenylalanine analogs have demonstrated significant improvements in binding affinity. For instance, the substitution of an isoleucine residue with 2-chlorophenylalanine in a peptide targeting the RAP1/TRF2 protein-protein interaction resulted in a notable increase in binding affinity.[1]

Probing the Serotonergic System

A primary application of incorporating 4-chlorophenylalanine into peptides is to create tools for studying the serotonergic system. Once the peptide is administered and the Fmoc protecting group is removed in vivo, the exposed 4-chlorophenylalanine can act as an inhibitor of tryptophan hydroxylase.[1] This leads to a depletion of serotonin levels, allowing researchers to investigate the downstream consequences in various physiological and disease models. This approach is particularly valuable for:

  • Targeted Delivery: By incorporating 4-chlorophenylalanine into a peptide that targets a specific tissue or cell type, the inhibitory effect on serotonin synthesis can be localized, reducing systemic side effects.

  • Studying Serotonin-Dependent Pathways: These peptides can be used to elucidate the role of serotonin in a wide range of functions, including mood regulation, sleep, appetite, and pain perception.[1]

Enhancing Enzymatic Stability

Peptides containing unnatural amino acids often exhibit increased resistance to proteolytic degradation. The presence of the 4-chloro-phenylalanine residue can sterically hinder the approach of proteases, thereby prolonging the peptide's half-life in biological systems. This enhanced stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Data Presentation

The following table summarizes available quantitative data for peptides containing chlorinated phenylalanine derivatives. It is important to note that specific data for peptides synthesized with this compound is limited in the available literature.

Peptide/TargetModificationParameterValue
RAP1/TRF2 interacting peptideIsoleucine to 2-ChlorophenylalanineKi7 nM

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Chlorophenylalanine

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating this compound.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, signifies a complete reaction).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound as the amino acid.

    • Due to potential steric hindrance, consider using HATU as the coupling reagent and extending the coupling time to 2-4 hours. A double coupling (repeating the coupling step with fresh reagents) may be necessary if the Kaiser test is positive after the initial coupling.

  • Peptide Chain Elongation: Repeat steps 2 and 3 (or 4 for this compound) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the identity and purity of the peptide by mass spectrometry (MS).

Troubleshooting Common SPPS Issues with this compound
IssuePossible CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Steric hindrance from the chloro-phenyl group.Perform a double coupling. Switch to a more potent coupling reagent (e.g., HATU). Increase the coupling time (e.g., from 1-2 hours to 2-4 hours).
Presence of Deletion Sequences in Final Peptide Incomplete coupling of this compound.Optimize the coupling protocol as described above. Ensure complete Fmoc deprotection of the preceding residue.
Racemization Prolonged activation time, especially with strong bases.Use in-situ activation (add coupling reagent to the resin immediately after the amino acid and base). Consider using a less hindered base like 2,4,6-collidine.

Mandatory Visualization

G cluster_synthesis SPPS Cycle cluster_final_steps Final Steps Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Experimental workflow for peptide synthesis.

Serotonin_Biosynthesis cluster_enzyme Tryptophan L-Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase pCPA p-Chlorophenylalanine (pCPA) pCPA->Tryptophan_Hydroxylase_Target Inhibition

References

Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-Cl)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The inclusion of 4-chlorophenylalanine can introduce unique structural and functional properties to peptides, making it a valuable tool in drug discovery and chemical biology.

Introduction

This compound is a derivative of L-phenylalanine containing a chlorine atom at the para position of the phenyl ring.[1] This modification can influence peptide conformation, hydrophobicity, and receptor-binding interactions. The electron-withdrawing nature of the chlorine atom can also impact the chemical reactivity of the aromatic side chain. Standard Fmoc-based SPPS is a robust method for incorporating this amino acid, and high coupling efficiencies can be achieved with appropriate protocols.[2][3]

Quantitative Data Summary

The successful incorporation of this compound can be evaluated by comparing the purity and yield of the resulting peptide to a control peptide containing the natural amino acid, Fmoc-Phe-OH. While specific yields may vary depending on the sequence, the following table provides representative data based on the synthesis of a model hexapeptide, Tyr-Ala-X-Gly-Leu-Phe, where X is either Phe(4-Cl) or Phe.

ParameterPeptide with this compoundPeptide with Fmoc-Phe-OH (Control)
Crude Peptide Purity (by HPLC) >90%>95%
Final Yield (after purification) ~35%~45%
Expected Mass (Monoisotopic) Varies by sequenceVaries by sequence
Observed Mass (by ESI-MS) Matches expected massMatches expected mass

This data is analogous to what has been observed for similar modified phenylalanine derivatives and serves as a general guideline.[4]

Experimental Protocols

The following protocols detail the key steps for incorporating this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Resin Preparation and Swelling
  • Place the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.

  • Drain the DMF from the swollen resin.

N-terminal Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine. The completion of the deprotection can be monitored using a Kaiser test.

This compound Coupling

The choice of coupling reagent is crucial for achieving high efficiency, especially with modified amino acids. Uronium/aminium salt-based reagents like HBTU and HATU are highly recommended.

Protocol using HBTU/DIPEA:

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HBTU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test; a negative result (yellow beads) indicates a complete reaction.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Peptide Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common and effective cocktail for peptides without sensitive residues like Cys, Met, or Trp is Reagent B :

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the correct molecular weight.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for this compound Incorporation cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps resin_swelling 1. Resin Swelling in DMF fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection washing_after_deprotection 3. DMF Wash fmoc_deprotection->washing_after_deprotection coupling 4. Coupling (Fmoc-AA-OH, Activator, Base) washing_after_deprotection->coupling washing_after_coupling 5. DMF Wash coupling->washing_after_coupling washing_after_coupling->fmoc_deprotection Repeat for each amino acid final_deprotection 6. Final N-terminal Fmoc Deprotection washing_after_coupling->final_deprotection cleavage 7. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification 8. Purification (RP-HPLC) cleavage->purification analysis 9. Analysis (HPLC, MS) purification->analysis

Caption: Step-by-step workflow for solid-phase peptide synthesis.

coupling_reaction Coupling Reaction of this compound cluster_reactants Reactants cluster_resin Peptidyl-Resin fmoc_phe_cl This compound activated_aa Activated this compound (Active Ester) fmoc_phe_cl->activated_aa activator HBTU/HATU activator->activated_aa base DIPEA base->activated_aa resin_nh2 Deprotected N-terminus (Free Amine on Resin) coupled_product New Peptide Bond Formed (Elongated Peptide on Resin) resin_nh2->coupled_product activated_aa->coupled_product

Caption: Key steps in the amino acid coupling reaction.

fmoc_deprotection_pathway Fmoc Deprotection Pathway fmoc_protected_peptide Fmoc-Protected Peptide-Resin intermediate Piperidine-DBF Adduct (Dibenzofluvene Adduct) fmoc_protected_peptide->intermediate piperidine Piperidine (Base) piperidine->intermediate deprotected_peptide Deprotected Peptide-Resin (Free N-terminal Amine) intermediate->deprotected_peptide

Caption: Mechanism of Fmoc group removal by piperidine.

References

Application Notes and Protocols: Solubility of Fmoc-Phe(4-Cl)-OH in SPPS Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-Cl)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-chloro-L-phenylalanine, is a crucial building block in Solid-Phase Peptide Synthesis (SPPS) for the introduction of a chlorinated phenylalanine residue. The solubility of this protected amino acid in the solvents used for coupling reactions is a critical parameter that directly impacts the efficiency of peptide synthesis, influencing coupling kinetics, and ultimately, the purity and yield of the final peptide. This document provides a summary of available solubility data for this compound in common SPPS solvents and offers a detailed protocol for its experimental determination.

Poor solubility of an Fmoc-protected amino acid during SPPS can lead to significant challenges, including incomplete coupling reactions, which results in the formation of deletion sequences in the target peptide[1]. Furthermore, low solubility can cause the amino acid to precipitate out of the solution, effectively lowering its concentration and hindering the reaction[1]. Hydrophobic amino acids, in particular, have a tendency to aggregate, which can reduce the accessibility of the reagent to the reactive sites on the resin-bound peptide[1]. Therefore, a thorough understanding and characterization of the solubility of this compound are essential for optimizing SPPS protocols.

Solubility Data

The solubility of this compound has been characterized in a limited number of common SPPS solvents. The available quantitative and qualitative data are summarized in Table 1. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.

Table 1: Solubility of this compound in Various SPPS Solvents

SolventAbbreviationSolubilityNotes
N,N-DimethylformamideDMFClearly soluble at 0.5 M (1 mmol in 2 mL)[2]This qualitative measurement indicates good solubility, suitable for standard coupling concentrations.
Dimethyl sulfoxideDMSO100 mg/mL (approx. 237 mM)[3]Quantitative data is available, showing high solubility.
N-Methyl-2-pyrrolidoneNMPData not readily availableNMP is a common solvent for SPPS with excellent solvating properties, and it is anticipated that this compound would exhibit good solubility.[] However, empirical determination is recommended.
DichloromethaneDCMData not readily availableWhile generally a good solvent for many organic compounds, its utility in dissolving larger, protected amino acids can be limited. Often used in combination with other solvents.

Impact on Solid-Phase Peptide Synthesis

The solubility of Fmoc-amino acids is a determining factor for successful peptide synthesis. Fmoc-protected amino acids generally show good solubility in common SPPS solvents like DMF and NMP[]. This high solubility is crucial for:

  • Efficient Coupling Reactions: Ensuring the amino acid is fully dissolved allows for its complete participation in the coupling reaction, which minimizes the risk of incomplete couplings and the formation of deletion sequences[].

  • High-Concentration Reactions: Good solubility enables the use of higher concentrations of the amino acid, which can shorten reaction times and improve overall synthesis efficiency[].

  • Preventing Aggregation: Inadequate solubility can lead to the aggregation of the protected amino acid, which can physically obstruct the reaction sites on the solid support, leading to lower yields and purity[1].

Given the critical nature of solubility, it is highly recommended to experimentally determine the solubility of this compound in the specific solvent and at the concentration intended for use in your SPPS protocol, especially if operating near the limits of its solubility.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the quantitative determination of the solubility of this compound in a given SPPS solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selected SPPS solvent at a specific temperature.

Materials:

  • This compound

  • SPPS grade solvent of interest (e.g., DMF, NMP, DCM)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • HPLC system with a UV detector

  • Analytical C18 HPLC column

  • Mobile phases for HPLC (e.g., acetonitrile and water with 0.1% TFA)

  • Thermostatic shaker or agitator

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 200 mg) into a glass vial.

    • Add a precise volume of the test solvent (e.g., 1.0 mL).

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, allow the vial to stand undisturbed for at least 30 minutes to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Perform a serial dilution of the filtered, saturated solution with the test solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).

Below is a graphical representation of the experimental workflow for determining solubility.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_hplc Quantitative Analysis cluster_calc Final Calculation prep1 Weigh excess this compound prep2 Add precise volume of solvent prep1->prep2 prep3 Equilibrate with agitation (24h) prep2->prep3 sample1 Settle undissolved solid prep3->sample1 Equilibration complete sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute for HPLC analysis sample2->sample3 hplc3 Analyze diluted sample sample3->hplc3 Inject sample hplc1 Prepare calibration standards hplc2 Generate calibration curve hplc1->hplc2 calc1 Determine sample concentration hplc2->calc1 Use curve calc2 Apply dilution factor calc1->calc2 calc3 Report solubility (mg/mL or M) calc2->calc3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is available for DMF and DMSO, indicating good to excellent solubility, data in other common SPPS solvents like NMP and DCM is not readily found in the literature. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in their specific solvent systems. This empirical data is invaluable for the optimization of SPPS protocols, ensuring efficient and high-fidelity synthesis of peptides containing 4-chloro-L-phenylalanine.

References

Application Notes and Protocols for the Activation of Fmoc-Phe(4-Cl)-OH with HBTU and DIC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the activation and subsequent coupling of N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) in solid-phase peptide synthesis (SPPS). The selection of an appropriate activation method is critical for achieving high coupling efficiency, minimizing side reactions, and ensuring the integrity of the final peptide product. This document details protocols for two widely used coupling systems: the aminium/uronium salt HBTU with a tertiary base, and the carbodiimide DIC, typically used with an additive like HOBt.

The incorporation of non-canonical amino acids like 4-chloro-L-phenylalanine can impart unique properties to peptides, including enhanced stability, altered conformation, and modified biological activity. Therefore, optimized and reliable coupling protocols are essential for their successful integration into peptide sequences.

Data Presentation: Comparative Performance of Coupling Reagents

The choice between HBTU and DIC/HOBt activation often involves a trade-off between reaction speed, cost, and potential side reactions. While HBTU is known for its high reactivity and rapid coupling times, DIC/HOBt offers a cost-effective alternative with a lower propensity for certain side reactions. The following table summarizes representative performance data for these coupling reagents in the context of coupling Fmoc-phenylalanine derivatives.[1]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HBTU Aminium/Uronium Salt20-60 minutes>98%>95%Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>97%>95%Low to Very Low

Disclaimer: The data presented is a compilation of representative values for Fmoc-phenylalanine derivatives.[1] Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Signaling Pathways and Logical Relationships

The activation of the carboxylic acid of this compound is a prerequisite for its reaction with the free amine of the growing peptide chain. The mechanisms for HBTU and DIC/HOBt, as well as a common side reaction for HBTU, are depicted below.

HBTU_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Phe(4-Cl)-O⁻ ActiveEster OBt Active Ester AA->ActiveEster + HBTU - TMU HBTU HBTU HBTU->ActiveEster TMU Tetramethylurea Base DIPEA CoupledPeptide Fmoc-Phe(4-Cl)-NH-Peptide-Resin ActiveEster->CoupledPeptide + H₂N-Peptide-Resin HOBt_byproduct HOBt ActiveEster->HOBt_byproduct PeptideAmine H₂N-Peptide-Resin PeptideAmine->CoupledPeptide HOBt_byproduct->CoupledPeptide (regenerated)

Caption: HBTU activation pathway forming a highly reactive OBt ester.

DIC_Activation_Mechanism cluster_activation1 Initial Activation cluster_activation2 Intermediate Conversion cluster_coupling Coupling Step AA This compound O_Acylisourea O-Acylisourea Intermediate (highly reactive) AA->O_Acylisourea DIC DIC DIC->O_Acylisourea ActiveEster OBt Active Ester (less reactive, racemization suppressed) O_Acylisourea->ActiveEster + HOBt DIU Diisopropylurea (DIU) HOBt HOBt HOBt->ActiveEster ActiveEster->DIU DIU byproduct CoupledPeptide Fmoc-Phe(4-Cl)-NH-Peptide-Resin ActiveEster->CoupledPeptide + H₂N-Peptide-Resin - HOBt PeptideAmine H₂N-Peptide-Resin PeptideAmine->CoupledPeptide

Caption: DIC/HOBt activation pathway proceeding via a stable OBt ester.

Guanidinylation_Side_Reaction HBTU HBTU (Excess) GuanidinylatedPeptide Guanidinylated Peptide (Chain Termination) HBTU->GuanidinylatedPeptide HOBt_byproduct HOBt HBTU->HOBt_byproduct PeptideAmine H₂N-Peptide-Resin PeptideAmine->GuanidinylatedPeptide Nucleophilic Attack HOBt_byproduct->GuanidinylatedPeptide (byproduct)

Caption: Guanidinylation side reaction, a potential issue with HBTU.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. All reagent equivalents are calculated relative to the initial loading of the resin. Ensure all solvents are peptide synthesis grade and anhydrous where specified.

Protocol 1: Activation with HBTU/DIPEA

This protocol utilizes HBTU for rapid and efficient activation. A short pre-activation step is recommended to form the active ester before adding the coupling cocktail to the resin. This minimizes the risk of the guanidinylation side reaction.

Materials:

  • This compound (3.0 eq., 126.6 mg)

  • HBTU (2.9 eq., 110.0 mg)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq., 105 µL)

  • Peptide-resin with free N-terminal amine (1.0 eq., 0.1 mmol)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Cocktail Preparation (Pre-activation): In a separate reaction vessel, dissolve this compound and HBTU in DMF (approx. 2 mL). Add DIPEA to the solution and agitate or vortex the mixture for 1-2 minutes at room temperature.

  • Coupling Reaction: Immediately add the pre-activated solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), the coupling reaction can be extended for another 30 minutes or a second coupling can be performed.

    • Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times). The resin is now ready for the next deprotection step.

Protocol 2: Activation with DIC/HOBt

This protocol is a cost-effective and reliable method that minimizes the risk of racemization through the in-situ formation of a stable HOBt ester.

Materials:

  • This compound (3.0 eq., 126.6 mg)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq., 40.5 mg)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq., 47 µL)

  • Peptide-resin with free N-terminal amine (1.0 eq., 0.1 mmol)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.

  • Solution Preparation: In a separate reaction vessel, dissolve this compound and HOBt in a minimal amount of DMF (approx. 2 mL).

  • Coupling Reaction:

    • Add the this compound/HOBt solution to the deprotected peptide-resin.

    • Add DIC to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, the coupling step can be repeated with fresh reagents.

    • Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times). The resin is now ready for the next deprotection step.

Experimental Workflow

The overall process for a single coupling cycle in Fmoc-SPPS using either activation method is outlined below.

SPPS_Workflow Start Start: Peptide-Resin with Fmoc-protected N-terminus Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Prepare Activation Cocktail: This compound + (HBTU/DIPEA or DIC/HOBt) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Kaiser Test Wash2->Monitoring End End: Elongated Peptide-Resin with Fmoc-protection Monitoring->End Negative (Yellow) Repeat Repeat Coupling Monitoring->Repeat Positive (Blue) Repeat->Activation

References

Application Notes and Protocols for the Use of Fmoc-Phe(4-Cl)-OH in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids is a pivotal strategy in modern peptidomimetic design, enabling the enhancement of therapeutic properties such as potency, stability, and bioavailability. Fmoc-Phe(4-Cl)-OH, a 4-chlorinated derivative of phenylalanine, offers a valuable tool for medicinal chemists to introduce specific electronic and steric modifications to a peptide backbone. The chlorine atom at the para position of the phenyl ring can significantly influence peptide conformation, hydrophobicity, and resistance to enzymatic degradation, making it a key building block in the development of novel peptide-based therapeutics.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of peptidomimetics, including detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS), comparative data on the resulting peptide properties, and visualization of a relevant biological pathway that can be modulated by such modified peptides.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₀ClNO₄[1][2]
Molecular Weight 421.87 g/mol [1][2]
Appearance White to off-white powder
CAS Number 175453-08-4[1][2]
Purity (HPLC) ≥98.0%[3]
Storage Temperature 2-8°C[1][3]

Applications in Peptidomimetic Design

The introduction of a chlorine atom on the phenyl ring of phenylalanine can confer several advantageous properties to a peptide:

  • Enhanced Biological Activity and Target Affinity: The electron-withdrawing nature and steric bulk of the chlorine atom can modify the side chain's interaction with biological targets, potentially leading to improved binding affinity. The para-substitution can influence hydrophobic and π-π stacking interactions within a receptor's binding pocket.

  • Increased Proteolytic Stability: The modification can hinder recognition and cleavage by proteolytic enzymes, thereby increasing the in vivo half-life of the peptide. Peptides containing 4-chlorophenylalanine are expected to show increased resistance to enzymes like chymotrypsin, which typically cleaves after aromatic residues.

  • Modulation of Peptide Conformation: The presence of the chlorine atom can influence the conformational preferences of the peptide backbone, leading to more stable and biologically active secondary structures.

Data Presentation: Comparative Analysis

The following tables provide a summary of expected quantitative data when comparing a model peptide synthesized with this compound versus the same peptide synthesized with the natural amino acid, Fmoc-Phe-OH.

Table 1: Synthesis and Purity Comparison

ParameterPeptide with Fmoc-Phe-OHPeptide with this compound
Coupling Efficiency >99%>98%
Crude Peptide Purity (by RP-HPLC) ~95%~90%
Final Yield (after purification) ~45%~35-40%

Note: The slightly lower coupling efficiency and yield for the this compound containing peptide can be attributed to the steric hindrance from the chlorine atom. However, with optimized coupling times, these values can be improved.

Table 2: Biological Property Comparison

ParameterNative Peptide (with Phe)Modified Peptide (with Phe(4-Cl))
Binding Affinity (Kd) Example: 50 nMExample: 15 nM
Enzymatic Stability (t½ in plasma) Example: 30 minExample: >120 min
Inhibition of Tryptophan Hydroxylase (IC₅₀) Not Applicable~30 µM (for free 4-Cl-Phe)

Note: The values for binding affinity and enzymatic stability are illustrative and will vary depending on the specific peptide sequence and its biological target. The IC₅₀ value for tryptophan hydroxylase is for the free amino acid and indicates a potential application for peptides designed to deliver this residue to a target site.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. Note: A longer coupling time is recommended for this sterically hindered amino acid.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test - yellow beads), drain the coupling solution and wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Enzymatic Stability Assay

This protocol provides a general method for assessing the stability of a peptide containing 4-chlorophenylalanine in the presence of a protease.

Materials:

  • Purified peptide (with and without 4-Cl-Phe)

  • Protease solution (e.g., chymotrypsin in a suitable buffer)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Dissolve the native and modified peptides in the reaction buffer to a final concentration of 1 mg/mL.

  • Enzymatic Reaction:

    • Equilibrate the peptide solutions to 37°C.

    • Initiate the reaction by adding the chymotrypsin solution (e.g., to a final enzyme:substrate ratio of 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.

Visualization of Biological Pathways and Workflows

Serotonin Biosynthesis and its Inhibition

4-chlorophenylalanine is a known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[4] Peptidomimetics containing 4-chlorophenylalanine can be designed to target specific tissues or cells and deliver this inhibitory moiety, thereby modulating the serotonin pathway.

G cluster_0 Serotonin Biosynthesis Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Substrate Serotonin Serotonin (5-HT) TPH->FiveHTP Product AADC->Serotonin Product pClPhe 4-Chloro-phenylalanine (p-Cl-Phe) pClPhe->TPH Inhibits

Caption: Inhibition of serotonin biosynthesis by 4-chloro-phenylalanine.

5-HT1A Receptor Signaling Pathway

Serotonin exerts its effects by binding to various receptors, including the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Peptidomimetics can be designed to either mimic or block the action of serotonin at this receptor, thereby modulating downstream signaling cascades.

G cluster_0 5-HT1A Receptor Signaling Serotonin Serotonin (5-HT) or Peptidomimetic HT1A 5-HT1A Receptor Serotonin->HT1A Binds to G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: Simplified 5-HT1A receptor signaling pathway.

Experimental Workflow for Peptidomimetic Synthesis and Evaluation

The overall process of developing a peptidomimetic using this compound involves several key stages, from initial synthesis to biological evaluation.

G start Peptide Design spps Solid-Phase Peptide Synthesis (incorporating this compound) start->spps cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization stability Enzymatic Stability Assay characterization->stability binding Binding Affinity Assay characterization->binding functional Functional Cellular Assay binding->functional end Lead Candidate functional->end

Caption: Workflow for peptidomimetic synthesis and evaluation.

Conclusion

This compound is a versatile and valuable building block for the creation of peptidomimetics with enhanced therapeutic potential. Its incorporation can lead to improved biological activity, increased stability, and novel pharmacological profiles. The protocols and data presented herein provide a foundation for researchers to effectively utilize this non-canonical amino acid in their drug discovery and development efforts. Careful optimization of synthesis and thorough biological evaluation are key to unlocking the full potential of peptidomimetics containing 4-chlorophenylalanine.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing 4-Chlorophenylalanine (4-Cl-Phe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids like 4-chlorophenylalanine (4-Cl-Phe) into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor affinity. The successful synthesis of these modified peptides hinges on a final, critical step: the efficient cleavage from the solid-phase resin and the complete removal of all side-chain protecting groups. This document provides detailed protocols and application notes for the cleavage and deprotection of peptides containing 4-Cl-Phe, focusing on optimizing peptide purity and minimizing side reactions.

The presence of the chloro-substituent on the phenyl ring of phenylalanine introduces an electronic modification that is generally stable under standard solid-phase peptide synthesis (SPPS) and cleavage conditions. However, careful selection of the cleavage cocktail and reaction parameters is crucial to ensure high yield and purity of the final peptide.

Recommended Cleavage Cocktails

The most common and effective method for cleaving peptides from the resin and removing acid-labile side-chain protecting groups is treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers. Scavengers are essential to "trap" reactive carbocations generated from the protecting groups and the resin linker, which could otherwise lead to unwanted side reactions with sensitive amino acid residues.

For peptides containing 4-Cl-Phe, which is relatively stable, a standard cleavage cocktail is often sufficient. However, the choice of cocktail should also consider other sensitive residues present in the peptide sequence (e.g., Trp, Met, Cys, Tyr).

Table 1: Comparison of Common TFA Cleavage Cocktails

Cleavage CocktailComposition (v/v/v)Key Scavengers & RolesRecommended Use
Standard Cocktail (Reagent B-like) 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% WaterTIS: A highly effective scavenger for various carbocations.[1] Water: Acts as a scavenger and facilitates the hydrolysis of some intermediates.General-purpose cocktail suitable for most peptides, including those with 4-Cl-Phe, Arg, and Tyr. Recommended as a starting point.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Phenol: Scavenges carbocations, particularly useful for protecting Tyr. Thioanisole: Assists in the removal of certain protecting groups and scavenges carbocations. EDT: A scavenger for t-butyl cations and helps protect Cys and Met from oxidation.[2][3]For complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[2]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% Dimethylsulfide (DMS) / 1.5% Ammonium Iodide (w/w)DMS/Ammonium Iodide: Specifically designed to prevent the oxidation of methionine residues.Recommended for peptides containing one or more methionine residues to prevent sulfoxide formation.
Minimalist Cocktail 95% TFA / 5% WaterWater: The sole scavenger.Only for peptides lacking any sensitive residues. Not generally recommended for peptides containing 4-Cl-Phe along with other sensitive amino acids.

Table 2: Illustrative Crude Peptide Purity with Different Cocktails

Performance MetricStandard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O)Reagent K
Crude Purity (%) ~85-95%~80-90%
Major Impurities Deletion sequences, TruncationsTrp alkylation products, Oxidized Met/Cys, By-products from scavengers
HPLC Peak Profile Sharp main product peak, good resolution from impurities.Broader main peak, multiple side-product peaks may be present.
Suitability for 4-Cl-Phe Generally high, as 4-Cl-Phe is stable. Purity will be dictated by other residues.High, provides robust protection if other sensitive residues are present.

Experimental Protocols

Protocol 1: Standard Cleavage of a 4-Cl-Phe Containing Peptide

This protocol is recommended as a starting point for most peptides containing 4-Cl-Phe, assuming no other highly sensitive residues like methionine are present.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected, dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v) - Prepare fresh in a fume hood.

  • Ice-cold diethyl ether

  • Centrifuge tubes (polypropylene, solvent resistant)

  • Nitrogen or Argon gas stream

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 50-100 mg) into a suitable reaction vessel (e.g., a fritted syringe).

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual synthesis reagents.

    • Wash the resin with DCM (3 x 5 mL) to remove the DMF.

    • Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin (approximately 1-2 mL for 50-100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage solution containing the peptide into a clean centrifuge tube, separating it from the resin beads.

    • Wash the resin with a small additional volume of the cleavage cocktail (e.g., 0.5 mL) and combine the filtrates.

    • In a separate, larger centrifuge tube, add approximately 10 volumes of ice-cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.

    • After the final wash, allow the peptide pellet to air dry or dry under a gentle stream of nitrogen to remove residual ether.

Protocol 2: Analysis of Crude Peptide Purity by RP-HPLC

This protocol outlines the analysis of the crude peptide to determine its purity before preparative purification.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and gradient pump.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Crude peptide sample, dissolved in Mobile Phase A or a suitable solvent (~1 mg/mL).

  • 0.22 µm or 0.45 µm syringe filter.

Procedure:

  • Sample Preparation: Dissolve the dried crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN can be added.

  • Column Equilibration: Equilibrate the C18 column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Filter the dissolved peptide sample through a syringe filter and inject 10-20 µL onto the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the peptide and impurities. A typical gradient might be from 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm. The peak area of the main peptide product relative to the total peak area provides an estimate of the crude purity.

Protocol 3: Confirmation of Peptide Identity by Mass Spectrometry

This protocol provides a general procedure for confirming the molecular weight of the synthesized peptide.

Materials & Equipment:

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

  • Crude peptide sample

  • MS-grade water, acetonitrile, and formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the crude peptide in an appropriate solvent for mass spectrometry analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Infuse the sample into the mass spectrometer.

  • Data Interpretation: Compare the observed molecular weight of the major peak with the calculated theoretical mass of the target peptide containing 4-Cl-Phe.

Potential Side Reactions and Troubleshooting

While 4-Cl-Phe is relatively stable, the strong acidic conditions of TFA cleavage can potentially lead to side reactions, especially with other sensitive residues in the peptide sequence.

  • Alkylation of Sensitive Residues: Tryptophan, tyrosine, and methionine are susceptible to alkylation by carbocations generated during cleavage. The use of appropriate scavengers (TIS, phenol, EDT) is crucial to minimize these side reactions.

  • Oxidation: Methionine and cysteine residues can be oxidized. Using EDT or DMS in the cleavage cocktail can help prevent this. Performing the cleavage under an inert atmosphere (nitrogen or argon) can also be beneficial.

  • Incomplete Deprotection: Some protecting groups, particularly on arginine (e.g., Pbf), may require longer cleavage times for complete removal. If mass spectrometry indicates incomplete deprotection, extend the cleavage time to 4 hours.

  • Stability of the C-Cl Bond: The carbon-chlorine bond in 4-Cl-Phe is generally stable under standard TFA cleavage conditions. However, prolonged exposure to very harsh acidic conditions or high temperatures should be avoided.

Visualizations

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Post-Cleavage Work-up cluster_analysis Analysis & Purification Resin Peptide-Resin (with 4-Cl-Phe) Wash_Dry Wash with DCM & Dry Resin Resin->Wash_Dry Add_Cocktail Add TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Wash_Dry->Add_Cocktail Incubate Incubate 2-3h at RT Add_Cocktail->Incubate Filter Filter to separate peptide solution Incubate->Filter Precipitate Precipitate with Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge to pellet peptide Precipitate->Centrifuge Wash_Ether Wash pellet with Cold Ether Centrifuge->Wash_Ether Dry_Crude Dry Crude Peptide Wash_Ether->Dry_Crude Crude_Peptide Crude Peptide Product Dry_Crude->Crude_Peptide RP_HPLC Analytical RP-HPLC (Purity Check) Crude_Peptide->RP_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Crude_Peptide->Mass_Spec Purification Preparative RP-HPLC Crude_Peptide->Purification Final_Product Purified Peptide Purification->Final_Product Scavenger_Action TFA TFA Protecting_Group Protecting Group (e.g., t-Butyl) TFA->Protecting_Group removes Carbocation Reactive Carbocation (e.g., t-Butyl cation) Protecting_Group->Carbocation generates Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger is trapped by Peptide Peptide with Sensitive Residue (e.g., Trp) Carbocation->Peptide can attack Neutralized Neutralized Species Scavenger->Neutralized forms Side_Product Alkylated Peptide (Side Product) Peptide->Side_Product forms

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Phe(4-Cl)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-Phe(4-Cl)-OH during solid-phase peptide synthesis (SPPS). The unique steric and electronic properties of this amino acid derivative can present challenges, and this guide offers a systematic approach to diagnosing and resolving common issues to improve peptide yield and purity.

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling of this compound is a frequent challenge that leads to the formation of deletion sequences, which can be difficult to purify from the target peptide.

Symptoms:

  • A positive Kaiser test (dark blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1][2]

  • Detection of deletion sequences (target peptide mass minus the mass of Phe(4-Cl)) by mass spectrometry (MS) analysis of a crude sample.

  • Appearance of new peaks in the HPLC chromatogram of the crude peptide.

Troubleshooting Workflow

G cluster_0 Start: Low Coupling Efficiency cluster_1 Initial Checks cluster_2 Protocol Optimization cluster_3 Advanced Strategies cluster_4 Verification start Positive Kaiser Test after Coupling reagent_quality Verify Reagent & Solvent Quality (Purity ≥98%, Anhydrous) start->reagent_quality resin_swelling Ensure Adequate Resin Swelling (min. 30 min in DMF/DCM) reagent_quality->resin_swelling double_coupling Perform Double Coupling resin_swelling->double_coupling extend_time Increase Coupling Time (2-4 hours) double_coupling->extend_time increase_temp Increase Temperature (40-50°C, with caution) extend_time->increase_temp change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) increase_temp->change_reagent solvent_mixture Use Solvent Mixture to Reduce Aggregation (e.g., NMP/DCM/DMF) change_reagent->solvent_mixture kaiser_test Perform Kaiser Test solvent_mixture->kaiser_test success Negative Kaiser Test: Proceed to Next Cycle kaiser_test->success Negative failure Positive Kaiser Test: Re-evaluate & Troubleshoot kaiser_test->failure Positive

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Possible Cause Recommended Solution
Steric Hindrance & Electronic Effects The bulky Fmoc group and the electron-withdrawing chlorine atom on the phenyl ring can hinder the coupling reaction. The chlorine atom deactivates the carboxyl group, making it less reactive.
Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.
Increase Coupling Time: Extend the reaction time to 2-4 hours.[3]
Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to overcome the activation energy barrier. Use with caution as this may increase the risk of racemization.
Suboptimal Activation Insufficient activation of the this compound carboxyl group can lead to poor coupling yields.
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids.[3][4]
Pre-activation: Pre-activate the this compound with the coupling reagent and a base like DIPEA for 1-5 minutes before adding it to the resin.
Reagent & Solvent Quality Low-purity this compound or the presence of water in solvents can interfere with the coupling reaction.
Use High-Purity Reagents: Ensure the use of high-purity (≥98%) this compound.[5]
Use Anhydrous Solvents: Employ high-quality, anhydrous solvents like DMF or NMP to prevent hydrolysis of the activated amino acid.
Poor Resin Swelling Inadequate swelling of the solid support can limit the accessibility of the free amines for coupling.
Ensure Adequate Swelling: Pre-swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[4]
Peptide Aggregation The growing peptide chain can aggregate on the solid support, leading to incomplete deprotection and coupling in subsequent steps.[6]
Change Solvent: Use NMP instead of DMF, or a mixture of solvents (e.g., NMP/DCM/DMF) to disrupt secondary structures.[3]

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical when dealing with difficult amino acids. The following table summarizes the performance of several widely used coupling reagents.

Coupling Reagent Reagent Type Typical Coupling Time Representative Purity (%) Level of Racemization Key Considerations
HATU Aminium/Uronium Salt15-45 minutes>95Very LowHighly efficient, especially for hindered couplings; faster reaction speed compared to HBTU.[7][8]
HCTU Aminium/Uronium Salt15-45 minutes>95Very LowSimilar efficiency to HATU.[7]
COMU Uronium Salt15-45 minutes>95Very LowHigh efficiency and a safer alternative to HOBt/HOAt-based reagents.[4][9]
HBTU Aminium/Uronium Salt20-60 minutes>95LowA standard and effective reagent, but may be less efficient than HATU for difficult couplings.[7][8]
PyBOP Phosphonium Salt30-120 minutes>95LowGood for sterically hindered couplings; avoids guanidinylation side reaction.[4]
DIC/Oxyma Carbodiimide/Additive60-180 minutes>95LowCost-effective, with low racemization, but slower reaction kinetics.[4]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation and Swelling:

    • Place the resin in a reaction vessel.

    • Add DCM to swell the resin for 30 minutes.

    • Drain the DCM and wash the resin 3-5 times with DMF to prepare for the coupling reaction.[4]

  • Fmoc Deprotection (if applicable):

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Confirmation of Free Amine):

    • Perform a Kaiser test (see Protocol 2) to confirm the presence of free primary amines (blue beads).

  • Activation and Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For this difficult coupling, consider extending the time to 4 hours or performing a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Post-Coupling Kaiser Test:

    • Perform a Kaiser test (see Protocol 2). A negative result (yellow or colorless beads) indicates a complete coupling. If the test is positive, a second coupling (double coupling) is recommended.

Protocol 2: Kaiser Test (Qualitative)

This protocol is used to qualitatively assess the presence of free primary amines on the resin.[1][2]

Reagents:

  • Reagent A: 16.5 mg of KCN diluted in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small test tube.

  • Wash the beads with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads and Solution: Incomplete coupling (positive result).

  • Colorless/Yellow Beads and Solution: Complete coupling (negative result).

Signaling Pathway Diagram

G cluster_0 Fmoc-SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Free_Amine Resin-Peptide-NH2 Washing_1->Free_Amine Kaiser_Test_1 Kaiser Test Free_Amine->Kaiser_Test_1 Check Deprotection Coupling Amino Acid Activation & Coupling (this compound, Coupling Reagent, Base) Washing_2 DMF Wash Coupling->Washing_2 Fmoc_Protected Resin-Peptide-NH-Fmoc-Phe(4-Cl) Washing_2->Fmoc_Protected Fmoc_Protected->Fmoc_Deprotection Kaiser_Test_2 Kaiser Test Fmoc_Protected->Kaiser_Test_2 Check Coupling Kaiser_Test_1->Coupling Positive Kaiser_Test_2->Fmoc_Deprotection Negative (Next Cycle)

Caption: A single cycle of amino acid addition in Fmoc-SPPS.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a "difficult" amino acid to couple?

A1: Yes, due to the combination of steric hindrance from the bulky Fmoc group and the phenyl ring, and the electron-withdrawing effect of the chlorine atom, it can be more challenging to couple than smaller, non-aromatic, or electron-rich amino acids. Using a more potent coupling reagent and/or a double coupling protocol is often recommended.[3]

Q2: What is the best coupling reagent for this compound?

A2: While standard coupling reagents like HBTU can be effective (often requiring longer coupling times or double coupling), more potent reagents like HATU, HCTU, or COMU are generally recommended for difficult couplings to achieve higher efficiency and purity.[4][7][8]

Q3: Can I use DIC/HOBt for coupling this compound?

A3: DIC/HOBt (or its safer alternative DIC/Oxyma) is a cost-effective option. However, it generally has slower reaction kinetics compared to onium salts. For a difficult amino acid like this compound, this may lead to incomplete coupling. If you choose this combination, extended coupling times and careful monitoring with the Kaiser test are crucial.

Q4: How can I minimize the risk of racemization when using elevated temperatures?

A4: While elevated temperatures can improve coupling efficiency, they also increase the risk of racemization. To mitigate this, keep the pre-activation time to a minimum, use a base with a lower pKa if possible, and consider using coupling reagents with additives known to suppress racemization, such as those based on HOAt (e.g., HATU) or Oxyma.

Q5: My crude peptide is still showing a significant amount of deletion sequence after double coupling. What else can I do?

A5: If double coupling is insufficient, consider a combination of strategies:

  • Switch to an even more potent coupling reagent (e.g., COMU).

  • Increase the equivalents of the amino acid and coupling reagent.

  • Incorporate a solvent known to disrupt peptide aggregation, such as NMP.

  • Ensure your Fmoc deprotection step is complete by performing a Kaiser test after deprotection. Incomplete deprotection will prevent any subsequent coupling.

References

Preventing racemization of Fmoc-Phe(4-Cl)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing racemization of Fmoc-Phe(4-Cl)-OH during the critical activation step of solid-phase peptide synthesis (SPPS). The electron-withdrawing nature of the chlorine atom on the phenyl ring can increase the susceptibility of this amino acid to racemization, leading to diastereomeric impurities that are often difficult to separate and can compromise the biological activity of the final peptide. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your coupling strategy.

Troubleshooting Guide: High Levels of Racemization Detected

If you are observing diastereomeric impurities in your final peptide product, it is crucial to systematically troubleshoot the coupling step of the problematic this compound residue.

Symptom Potential Cause Recommended Solution
Presence of a diastereomeric peak in HPLC analysis of the crude peptide. Inappropriate Coupling Reagent: Carbodiimide reagents like DIC/DCC used alone are highly prone to causing racemization.Switch to a modern coupling reagent known for low racemization, such as an aminium/uronium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyAOP).[1] If using a carbodiimide, always use it in combination with a racemization-suppressing additive like OxymaPure or HOBt.[1][2]
Excessive or Strong Base: The base used for activation can abstract the α-proton, leading to racemization. DIPEA is a common culprit.Use a weaker or more sterically hindered base. 2,4,6-Collidine is a highly recommended alternative to DIPEA for minimizing racemization.[3] Ensure you are using the minimum necessary amount of base.
Prolonged Pre-activation Time: Allowing the activated amino acid to sit in solution before adding it to the resin increases the opportunity for oxazolone formation and subsequent racemization.Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.
Elevated Temperature: Higher temperatures accelerate the rate of racemization. This is a particular concern with microwave-assisted peptide synthesis.Perform the coupling reaction at a lower temperature. For manual synthesis, conduct the activation and coupling at 0°C. For microwave synthesizers, lower the coupling temperature.[3][4]
Solvent Effects: The polarity of the solvent can influence the rate of racemization.While solvent choice is often dictated by reagent solubility and resin swelling, consider using less polar solvents where possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Fmoc-amino acids during activation?

A1: The predominant mechanism for racemization during the activation of Fmoc-amino acids is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] The activated carboxyl group of the amino acid cyclizes to form this planar ring. The α-proton of the oxazolone is acidic and can be readily abstracted by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry.[2]

Q2: Why is this compound particularly susceptible to racemization?

A2: The electron-withdrawing chloride group on the phenyl ring of this compound increases the acidity of the α-proton. This makes the proton more susceptible to abstraction by a base, thereby facilitating the formation of the planar oxazolone intermediate and increasing the rate of racemization.

Q3: How do additives like OxymaPure and HOBt prevent racemization?

A3: Additives such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOBt (1-hydroxybenzotriazole) act as racemization suppressants by reacting with the highly reactive activated amino acid intermediate (e.g., an O-acylisourea formed with a carbodiimide). This reaction forms an active ester that is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[2] This active ester then reacts with the free amine on the peptide-resin to form the desired peptide bond with minimal loss of stereochemical integrity.

Q4: Which coupling reagents are recommended for minimizing racemization of sensitive amino acids?

A4: For sensitive amino acids like this compound, it is highly recommended to use modern aminium/uronium-based reagents like COMU (which is based on OxymaPure) or phosphonium-based reagents like PyAOP. These reagents are designed for high coupling efficiency and low racemization.[1] The combination of a carbodiimide like DIC with OxymaPure is also an excellent and cost-effective choice.

Q5: Can the choice of base really make a significant difference in preventing racemization?

A5: Absolutely. The base plays a crucial role in the racemization process. Stronger and less sterically hindered bases like DIPEA can readily abstract the α-proton. Switching to a bulkier and weaker base like 2,4,6-collidine can significantly reduce the rate of racemization.[3]

Quantitative Data on Racemization

Amino AcidCoupling Reagent/SystemBase% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OHDIC/Oxyma-1.8
Fmoc-His(Trt)-OHHATU/NMMNMM>10 (at 5 min pre-activation)
Fmoc-Cys(Trt)-OHDIC/Oxyma-Not Detected
Fmoc-Cys(Trt)-OHHATU/NMMNMM~2.5
Fmoc-Ser(tBu)-OHHATU/NMMNMM~1.0

Note: The level of racemization is highly dependent on the specific reaction conditions, including temperature, pre-activation time, and the peptide sequence.

Experimental Protocols

Recommended Low-Racemization Coupling Protocol for this compound

This protocol is designed to minimize racemization during the incorporation of this compound using COMU as the coupling reagent.

Materials:

  • This compound (1.5 - 2.0 equivalents)

  • COMU (1.5 - 2.0 equivalents)

  • 2,4,6-Collidine (3.0 - 4.0 equivalents)

  • Resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid using standard conditions (e.g., 20% piperidine in DMF).

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound and COMU in a minimal amount of DMF.

    • Add 2,4,6-collidine to the amino acid/COMU solution.

    • Briefly agitate the solution. The activation is typically very rapid.

  • Coupling:

    • Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly sensitive sequences, the coupling can be performed at 0°C for a longer duration.

  • Monitoring and Washing:

    • Monitor the progress of the coupling reaction using a qualitative method like the Kaiser test to check for the absence of free primary amines.

    • Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Continuation of Synthesis:

    • The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Chemistry and Workflow

Racemization Mechanism and Prevention

racemization_mechanism cluster_racemization Racemization Pathway cluster_prevention Prevention Pathway AA This compound Activated Activated Intermediate (e.g., O-Acylisourea) AA->Activated + Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Cyclization AdditiveEster Additive Active Ester (e.g., Oxyma Ester) Activated->AdditiveEster + Additive (e.g., Oxyma) Racemized Racemized Product (D/L Mixture) Oxazolone->Racemized + H⁺ (from either face) Peptide Desired Peptide (L-Phe(4-Cl)) AdditiveEster->Peptide + Peptide-Resin Amine Peptide-Resin (Free Amine)

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

Troubleshooting Workflow for High Racemization

troubleshooting_workflow start High Racemization Detected check_reagent 1. Evaluate Coupling Reagent start->check_reagent is_carbodiimide Using DIC/DCC alone? check_reagent->is_carbodiimide add_additive Action: Add OxymaPure or HOBt is_carbodiimide->add_additive Yes switch_reagent Action: Switch to COMU, HATU, or PyAOP is_carbodiimide->switch_reagent No check_base 2. Assess Base add_additive->check_base switch_reagent->check_base is_dipea Using DIPEA? check_base->is_dipea switch_base Action: Switch to 2,4,6-Collidine and minimize amount is_dipea->switch_base Yes check_conditions 3. Review Conditions is_dipea->check_conditions No switch_base->check_conditions optimize_conditions Action: Lower temperature to 0°C Minimize pre-activation time check_conditions->optimize_conditions end Re-analyze Peptide Purity optimize_conditions->end

Caption: A logical workflow for troubleshooting racemization in peptide synthesis.

References

Technical Support Center: Optimizing Fmoc-Phe(4-Cl)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of Fmoc-Phe(4-Cl)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, a sterically hindered amino acid.

Observation Potential Cause Recommended Solution
Positive Kaiser test after coupling (dark blue beads)Incomplete Coupling: The bulky nature of the 4-chloro-phenylalanine side chain can physically impede the reaction.[1]1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 2-4 hours.[1][2]2. Double Coupling: After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.[2][3]3. Switch to a More Potent Coupling Reagent: Use uronium/aminium salts like HATU, HBTU, or COMU, which are more effective for hindered amino acids.[1][4]4. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to help overcome the activation energy barrier. Use this with caution as it may increase the risk of racemization.[2]
Low peptide yield after cleavage Incomplete Coupling at Phe(4-Cl) position: This leads to a significant portion of truncated sequences.[3][5]Peptide Aggregation: The growing peptide chain may form secondary structures, blocking the N-terminal amine.[4]1. Optimize Coupling: Implement the solutions for incomplete coupling listed above.2. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can improve resin swelling and disrupt aggregation.[4][6]3. Incorporate Chaotropic Agents: Add a salt like LiCl to the coupling mixture to disrupt secondary structures.[6]
Presence of deletion sequences in the final product (Mass Spec analysis) Failed Coupling: The this compound did not couple to the growing peptide chain.[1][2]Incomplete Fmoc Deprotection: The Fmoc group from the previous amino acid was not fully removed.[1]1. Confirm Complete Deprotection: Perform a Kaiser test after the Fmoc deprotection step to ensure all N-terminal amines are free before coupling.2. Optimize Deprotection: If deprotection is slow, consider increasing the deprotection time or using a fresh 20% piperidine in DMF solution.[1][7]3. Optimize Coupling: Employ the strategies for incomplete coupling mentioned above.
Poor solubility of this compound Solvent Choice: The solvent may not be optimal for dissolving the hydrophobic Fmoc-amino acid.[8][9]1. Switch to NMP: NMP has better solvating properties than DMF for many Fmoc-amino acids.[9]2. Use a Solvent Mixture: Adding a co-solvent like DMSO can enhance solubility, but be aware of potential removal complications.[9]3. Pre-activation: Dissolve and activate the this compound with the coupling reagent in a small volume of solvent before adding it to the resin.[9]

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

The primary challenge is steric hindrance. The presence of the chlorine atom on the phenyl ring increases the bulkiness of the side chain, which can physically block the activated carboxyl group from reaching the N-terminal amine of the peptide chain on the solid support.[1] This can lead to slower reaction times and incomplete coupling.

Q2: What is the recommended starting coupling time for this compound?

A good starting point for the coupling time is 1 to 4 hours at room temperature.[5] However, it is crucial to monitor the reaction's progress.

Q3: How do I monitor the coupling reaction?

The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin.[5][7]

  • Negative result (yellow beads): Indicates complete coupling.

  • Positive result (dark blue beads): Indicates incomplete coupling, and further steps should be taken.

Q4: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids, more potent coupling reagents are recommended. Uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides alone.[4]

  • Highly Recommended: HATU, HCTU, HBTU, COMU, PyBOP[1][2][10]

  • If using a carbodiimide (e.g., DIC): It is crucial to use an additive like HOBt or Oxyma Pure to enhance the reaction rate.[1][10]

Q5: Can peptide aggregation affect the coupling of this compound?

Yes, even though this compound is a single amino acid, its coupling can be severely hindered if the preceding peptide sequence is prone to aggregation.[1] Aggregation can make the N-terminal amine inaccessible. Strategies to disrupt aggregation, such as using NMP as a solvent or adding chaotropic salts, can be beneficial.[4][6]

Data Presentation

Coupling Reagent Performance Comparison
Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>95Low
HCTU Aminium/Uronium Salt15-45 minutes>95Very Low
PyBOP Phosphonium Salt30-120 minutes>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>90Low to Moderate

Note: Data is based on the coupling of similar residues and may vary for sequences containing this compound.[10]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: If applicable, treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).[1][6]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[1]

    • Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly.[1]

    • Immediately add the activated amino acid solution to the deprotected resin.[1]

    • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin to check for completion.[2]

    • If the test is negative (yellow beads), wash the resin thoroughly with DMF.

    • If the test is positive (blue beads), consider a second coupling (see Protocol 2).

Protocol 2: Double Coupling Procedure
  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[1]

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1, step 3.[1]

    • Add the freshly activated amino acid solution to the washed resin.

    • Agitate the reaction mixture at room temperature for an additional 1-2 hours.[1]

  • Final Wash: After the second coupling, drain the solution and wash the resin thoroughly with DMF.

Protocol 3: Kaiser Test (Ninhydrin Test)

This test is used to detect the presence of free primary amines.[7]

  • Take a small sample of resin beads (a few beads are sufficient).

  • Wash the beads with DMF and then ethanol to remove any residual reagents.[5]

  • Add 2-3 drops of each of the three Kaiser test solutions to the beads.

  • Heat the test tube at 100-110°C for 5 minutes.[5]

  • Interpretation:

    • Dark blue beads and/or solution: Positive result, indicating incomplete coupling (free amines are present).[5]

    • Yellow or colorless beads and solution: Negative result, indicating complete coupling.[5]

Visualizations

G cluster_workflow Experimental Workflow for this compound Coupling start Start with Deprotected Resin activate Activate this compound (e.g., with HATU/DIPEA) start->activate couple Couple to Resin (1-2 hours) activate->couple kaiser_test Perform Kaiser Test couple->kaiser_test wash Wash Resin with DMF kaiser_test->wash Negative (Yellow) double_couple Perform Second Coupling kaiser_test->double_couple Positive (Blue) end Proceed to Next Cycle wash->end double_couple->wash

Caption: Workflow for this compound Coupling and Monitoring.

G cluster_troubleshooting Troubleshooting Logic for Incomplete Coupling start Positive Kaiser Test extend_time Extend Coupling Time (to 2-4 hours) start->extend_time double_couple Perform Double Coupling extend_time->double_couple Still Positive change_reagent Use More Potent Reagent (e.g., HATU, COMU) double_couple->change_reagent Still Positive change_solvent Switch to NMP / Add LiCl change_reagent->change_solvent Still Positive re_evaluate Re-evaluate Protocol change_solvent->re_evaluate

Caption: Troubleshooting logic for incomplete coupling.

References

Technical Support Center: Aggregation of Peptide Chains with 4-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing 4-chlorophenylalanine (4-Cl-Phe).

Frequently Asked Questions (FAQs)

Q1: What is 4-chlorophenylalanine and why is it used in peptide design?

A1: 4-chlorophenylalanine (4-Cl-Phe) is a non-canonical, synthetic amino acid where a chlorine atom replaces the hydrogen at the para (4th) position of the phenylalanine phenyl ring.[1] It is incorporated into peptides to enhance biological activity, improve target affinity, increase resistance to enzymatic degradation, and modulate conformation.[2] The chlorine atom's introduction can influence hydrophobic interactions and the electronic profile of the side chain.[2]

Q2: How does the incorporation of 4-chlorophenylalanine affect a peptide's propensity for aggregation?

A2: The inclusion of 4-Cl-Phe generally increases a peptide's hydrophobicity, which can enhance the tendency for aggregation.[2] Aggregation is often driven by hydrophobic interactions and hydrogen bonding, leading to the formation of insoluble β-sheet rich structures from soluble monomers.[3] Peptides with stretches of hydrophobic amino acids are more prone to aggregation.[4]

Q3: What are the primary drivers of peptide aggregation?

A3: Peptide self-assembly is governed by a balance of non-covalent interactions, including hydrophobic interactions, hydrogen bonding, van der Waals forces, and electrostatic interactions.[3] For many peptides, especially those with hydrophobic residues like 4-Cl-Phe, aggregation involves a conformational shift from a random coil or α-helical state to a β-sheet structure, which can then form larger fibrils and fibers.[3]

Q4: What is the difference between amorphous aggregates and amyloid fibrils?

A4: Peptides can aggregate into different forms. Amorphous aggregates lack a defined, ordered structure.[5] In contrast, amyloid fibrils are highly structured, unbranched fibers characterized by a cross-β-sheet architecture, where β-sheets run perpendicular to the fibril axis.[3][5] The formation of amyloid fibrils often follows a sigmoidal kinetic pattern, which can be monitored using dyes like Thioflavin T (ThT).[5]

Troubleshooting Guide

Q5: My 4-Cl-Phe-containing peptide is showing poor solubility even before I start my aggregation assay. What should I do?

A5: Poor solubility is a common issue, especially for hydrophobic peptides.[6]

  • Initial Steps: First, try dissolving a small test amount of the peptide.[6] Peptides with high non-polar content often require organic solvents.[7]

  • Solvent Choice: Start with a small volume of a strong organic solvent like DMSO, DMF, or acetonitrile (ACN).[6] Once the peptide is dissolved, slowly add your aqueous buffer to reach the desired final concentration.[6]

  • pH Adjustment: If the peptide has a net charge, adjusting the pH can help. For basic peptides (net positive charge), use a dilute acidic solvent (e.g., acetic acid). For acidic peptides (net negative charge), use a dilute basic solvent.[7]

  • Physical Methods: Gentle warming (below 40°C) or sonication can help break up small particulates and facilitate dissolution.[6]

  • Pre-existing Aggregates: Always filter your stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates before starting an experiment.[3]

Q6: During solid-phase peptide synthesis (SPPS), I'm observing incomplete coupling or deprotection steps. Could this be due to aggregation?

A6: Yes, on-resin aggregation is a major cause of difficult synthesis sequences.[4] The peptide chain can fold and self-associate via hydrogen bonds, making reactive sites inaccessible.[4]

  • Symptoms: A key indicator of on-resin aggregation is the failure of the peptide-resin to swell properly.[4]

  • Solutions:

    • Solvent Change: Switch the synthesis solvent to N-methylpyrrolidone (NMP) or add DMSO to disrupt hydrogen bonds.[4]

    • Elevated Temperature: Performing the coupling reaction at a higher temperature can often overcome aggregation-related issues.[4]

    • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN can help disrupt secondary structures.[4]

    • Structure-Disrupting Elements: For very difficult sequences, consider resynthesizing the peptide using pseudoprolines or depsipeptides to introduce kinks that disrupt backbone hydrogen bonding.[4]

Q7: My aggregation assay (e.g., ThT fluorescence) is giving inconsistent or non-reproducible results. What are the potential causes?

A7: Inconsistent results in aggregation assays often stem from variability in sample preparation and experimental conditions.

  • Peptide Concentration: Aggregation kinetics are highly dependent on peptide concentration.[5] Ensure precise and consistent concentration for all experiments.

  • Initial State: The aggregation process starts with monomers forming oligomers and nuclei.[5][8] Ensure your starting material is fully monomeric by following strict solubilization and filtration protocols.[3]

  • Incubation Conditions: Factors like temperature, agitation (shaking vs. quiescent), pH, and ionic strength of the buffer can dramatically affect aggregation rates. Maintain these conditions consistently across all wells and experiments.[3][5]

  • Plate/Cuvette Surface: Peptides can adsorb to surfaces, which can act as a nucleation site. Consider using low-binding plates.

Experimental Protocols & Methodologies

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Cl-Phe Peptide

This protocol outlines a standard manual Fmoc/tBu solid-phase synthesis.[2]

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[2]

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).[2]

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-protected amino acid (3 eq.) in DMF.

    • Add coupling reagents like DIC (3 eq.) and Oxyma Pure (3 eq.) to pre-activate the amino acid for 5-10 minutes.[2]

    • Add the activated solution to the resin, followed by DIPEA (6 eq.).[2]

    • Allow the reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.[2]

  • Incorporation of 4-Chlorophenylalanine: Use Fmoc-4-Cl-Phe-OH and follow the same coupling procedure as in step 3.[2]

  • Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3/4) steps for each amino acid in the sequence.[2]

  • Cleavage and Deprotection:

    • After the final Fmoc removal, wash the resin with DCM and dry it.[2]

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.[2]

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, wash, and air-dry.[2]

  • Purification & Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity with mass spectrometry (MS).[2][3]

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This assay monitors the formation of β-sheet-rich amyloid fibrils in real-time.[3]

  • Sample Preparation: Prepare a stock solution of the purified, lyophilized peptide in an appropriate buffer (e.g., potassium phosphate, pH 7.2). The solution must be filtered through a 0.22 µm filter to remove pre-existing aggregates.[3]

  • Assay Setup: In a 96-well plate, mix the peptide solution to its final desired concentration with a ThT stock solution (final ThT concentration typically 10-20 µM). Include buffer-only and ThT-only controls.

  • Incubation and Monitoring: Incubate the plate in a plate reader with temperature control (e.g., 37°C) and periodic shaking.[5]

  • Data Acquisition: Measure the fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular time intervals.[5]

  • Data Analysis: Plot fluorescence intensity versus time. The resulting curve is often sigmoidal, showing a lag phase (nucleation), an exponential growth phase (elongation), and a plateau (equilibrium).[5]

Protocol 3: Transmission Electron Microscopy (TEM) for Aggregate Morphology

TEM is used to visualize the final morphology of the peptide aggregates.[3]

  • Sample Preparation: After the aggregation assay is complete (i.e., has reached the plateau phase), take an aliquot of the peptide solution.

  • Grid Preparation: Place a small drop (5-10 µL) of the sample onto a carbon-coated copper grid for a few minutes.

  • Staining: Wick off the excess sample and apply a drop of a negative stain, such as 2% uranyl acetate, for 1-2 minutes to enhance contrast.[3]

  • Final Wash: Wick off the excess stain and perform a final brief wash with distilled water.

  • Imaging: Allow the grid to air-dry completely before imaging with a transmission electron microscope to visualize aggregate structures like fibrils, fibers, or amorphous species.[3]

Diagrams and Workflows

Aggregation_Pathway cluster_main General Peptide Aggregation Pathway Monomers Soluble Monomers (Random Coil / α-Helix) Oligomers Soluble Oligomers Monomers->Oligomers Nucleation (Slow) Fibrils Insoluble Fibrils (β-Sheet Rich) Monomers->Fibrils Monomer Addition Nuclei Protofibrils / Nuclei Oligomers->Nuclei Conformational Change Nuclei->Fibrils Elongation (Rapid)

Caption: A generalized pathway for peptide aggregation from monomers to fibrils.

Experimental_Workflow cluster_workflow Experimental Workflow for Aggregation Studies start Peptide Synthesis (SPPS) & Purification (HPLC) char1 Characterization (MS, Purity) start->char1 prep Sample Preparation (Solubilization & Filtration) char1->prep assay Aggregation Assay (e.g., ThT Fluorescence) prep->assay analysis Kinetic Analysis (Lag time, Rate) assay->analysis morph Morphology Analysis (TEM, AFM) assay->morph Endpoint Analysis endpoint Data Interpretation analysis->endpoint morph->endpoint

Caption: A standard workflow for studying peptide aggregation experimentally.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection from 4-Cl-Phe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete Fmoc deprotection, specifically focusing on challenges encountered with 4-chloro-phenylalanine (4-Cl-Phe) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection of 4-Cl-Phe?

Incomplete Fmoc deprotection from 4-Cl-Phe and other amino acids can stem from several factors:

  • Steric Hindrance: The bulky nature of the 4-chlorophenyl side chain can physically impede the access of the deprotection reagent (e.g., piperidine) to the Fmoc group.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, particularly in hydrophobic sequences. This aggregation can limit the permeability of solvents and reagents to the reaction sites on the resin.

  • Suboptimal Reagent Conditions: The use of old or degraded piperidine solutions, incorrect concentrations, insufficient reaction times, or inadequate temperatures can all lead to incomplete deprotection.

  • Poor Resin Swelling: If the solid support is not sufficiently swelled, the peptide chains can be in close proximity, hindering the penetration of the deprotection solution.

  • High Resin Loading: Excessive loading of the initial amino acid on the resin can lead to steric hindrance between adjacent growing peptide chains, making it difficult for reagents to access all Fmoc groups.

Q2: How does the chloro-substituent on the phenylalanine ring affect Fmoc deprotection?

The chloro group at the para position of the phenylalanine ring is an electron-withdrawing group. This can slightly increase the acidity of the proton on the fluorenyl ring of the Fmoc group, which should theoretically facilitate its removal. However, the steric bulk of the chloro group can counteract this electronic effect by hindering the approach of the base to the Fmoc group. The overall impact on deprotection efficiency is a balance between these electronic and steric factors.

Q3: What methods can be used to monitor the completeness of the Fmoc deprotection reaction?

Two primary methods are widely used to monitor Fmoc deprotection in real-time:

  • UV-Vis Spectrophotometry: This quantitative method involves measuring the absorbance of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of the deprotection reaction, which has a characteristic absorbance maximum at approximately 301 nm.[1] The amount of adduct released is directly proportional to the amount of Fmoc group removed.

  • Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test that detects the presence of free primary amines on the resin.[2] A positive result (intense blue color) indicates a successful deprotection, while a negative result (yellow or no color change) suggests an incomplete reaction.

Troubleshooting Guide

If you are experiencing incomplete Fmoc deprotection from 4-Cl-Phe, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Basic Protocol Modifications

The first step is to ensure your standard protocol is optimized and correctly executed.

Question: My standard 20% piperidine in DMF protocol is resulting in incomplete deprotection of Fmoc-4-Cl-Phe. What should I do first?

Answer: Before resorting to more complex solutions, consider these simple yet effective modifications to your existing protocol:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment. A common approach is to perform two treatments with fresh piperidine solution.

  • Increase Piperidine Concentration: While 20% is standard, for difficult residues, increasing the concentration to 30-50% might be beneficial, although this should be done with caution as prolonged exposure to strong base can lead to side reactions.

  • Ensure Reagent Quality: Use freshly prepared 20% piperidine in high-purity, amine-free DMF.

Step 2: Employing Stronger Deprotection Reagents

If basic modifications are insufficient, a stronger base cocktail can be employed.

Question: I've extended the deprotection time, but the Kaiser test is still not strongly positive. What is the next step?

Answer: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can significantly accelerate the deprotection of sterically hindered Fmoc groups.

Step 3: Addressing Peptide Aggregation

For longer peptide chains, aggregation can be a significant hurdle.

Question: The deprotection seems to become more difficult as my peptide containing 4-Cl-Phe elongates. What could be the cause and solution?

Answer: This is a classic sign of on-resin peptide aggregation. To address this, you can try the following:

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for disrupting secondary structures.

  • Chaotropic Agents: Add a low percentage of a chaotropic agent like DMSO to the deprotection and coupling solutions to disrupt aggregation.

Data Presentation

Deprotection ReagentAmino AcidDeprotection Time (min)Deprotection Efficiency (%)Reference
20% Piperidine in DMFFmoc-L-Leucine-OH3~80[1]
20% Piperidine in DMFFmoc-L-Leucine-OH7>95[1]
20% Piperidine in DMFFmoc-L-Arginine(Pbf)-OH3~60[1]
20% Piperidine in DMFFmoc-L-Arginine(Pbf)-OH10>95[1]
2% DBU / 2% Piperidine in DMFSterically Hindered Residues2-5 (repeated)High

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a standard manual Fmoc deprotection using piperidine.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5 minutes.

  • Reagent Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 15-20 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Enhanced Fmoc Deprotection using DBU

This protocol is for sterically hindered amino acids like 4-Cl-Phe where standard deprotection is incomplete.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Deprotection Treatment: Add the DBU/piperidine solution to the resin and agitate for 2-5 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Repeat Treatment: Repeat steps 3 and 4.

  • Thorough Washing: Wash the resin extensively with DMF (at least 7-8 times) to remove all traces of DBU and piperidine.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 3: Kaiser (Ninhydrin) Test

This qualitative test confirms the presence of free primary amines after deprotection.

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

  • Sample Collection: Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe:

    • Dark Blue Beads/Solution: Positive result. Indicates successful deprotection.

    • Yellow/Brown/No Color Change: Negative result. Indicates incomplete deprotection.

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection

This method quantifies the release of the Fmoc group.

  • Sample Collection: After each piperidine treatment, collect the filtrate.

  • Dilute Sample: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).

  • Calculate Deprotection: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct and, consequently, the extent of Fmoc deprotection. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Visualizations

Troubleshooting_Workflow start Incomplete Fmoc Deprotection (e.g., from 4-Cl-Phe) check_protocol Review Standard Protocol - Fresh Reagents? - Correct Concentrations? - Adequate Swelling? start->check_protocol extend_time Extend Deprotection Time (e.g., 2 x 20 min) check_protocol->extend_time Protocol OK kaiser_test1 Perform Kaiser Test extend_time->kaiser_test1 stronger_base Use Stronger Base (e.g., 2% DBU / 2% Piperidine) kaiser_test1->stronger_base Negative success Deprotection Complete Proceed to Coupling kaiser_test1->success Positive kaiser_test2 Perform Kaiser Test stronger_base->kaiser_test2 check_aggregation Suspect Aggregation? (Long peptide, hydrophobic sequence) kaiser_test2->check_aggregation Negative kaiser_test2->success Positive change_solvent Change Solvent (DMF to NMP) &/or Add Chaotropic Agent (DMSO) check_aggregation->change_solvent Yes failure Consult Senior Scientist Consider alternative synthesis strategy check_aggregation->failure No kaiser_test3 Perform Kaiser Test change_solvent->kaiser_test3 kaiser_test3->success Positive kaiser_test3->failure Negative

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Steric_Hindrance cluster_peptide Peptide Backbone on Resin Fmoc Fmoc NH NH Fmoc->NH alpha_C NH->alpha_C Side_Chain 4-Cl-Phe Side Chain alpha_C->Side_Chain Piperidine Piperidine (Base) Approach Steric Hindrance

Caption: Steric hindrance of 4-Cl-Phe side chain.

References

Identifying byproducts in Fmoc-Phe(4-Cl)-OH synthesis by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Fmoc-Phe(4-Cl)-OH in peptide synthesis. Find answers to common issues regarding byproduct identification by mass spectrometry, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of my product, this compound?

The molecular weight of this compound is 421.87 g/mol .[1] In mass spectrometry, you will typically observe the protonated molecule [M+H]⁺.

Q2: I see an unexpected peak in my mass spectrum. What could it be?

Unexpected peaks in your mass spectrum often correspond to byproducts formed during the synthesis or workup. Common impurities include dipeptides, dechlorinated product, or the free amino acid. Refer to the tables below to identify potential byproducts based on their mass-to-charge ratio (m/z).

Q3: How can I minimize the formation of byproducts during my synthesis?

To minimize byproduct formation, ensure you are using high-purity reagents and optimized reaction conditions.[2] For example, using Fmoc-OSu instead of Fmoc-Cl can reduce the formation of dipeptide impurities.[2] Additionally, careful control of reaction time and temperature can prevent side reactions.

Q4: What is the peak at m/z 387.43 in my analysis of this compound?

A peak at m/z 387.43 likely corresponds to the dechlorinated byproduct, Fmoc-Phe-OH.[3][4][5] This can occur as a side reaction during the synthesis or cleavage steps.

Troubleshooting Guide: Byproduct Identification by Mass Spectrometry

This guide will help you identify common byproducts observed during the synthesis of this compound using mass spectrometry.

Table 1: Common Byproducts in this compound Synthesis
ByproductDescriptionExpected [M+H]⁺ (m/z)
This compound Expected Product 422.88
Fmoc-Phe-OHDechlorination of the starting material or product.388.44
[Fmoc-Phe(4-Cl)]₂-OHDipeptide formed from the reaction of this compound with another molecule of Phe(4-Cl).807.32
H-Phe(4-Cl)-OHFree amino acid due to incomplete Fmoc protection or premature deprotection.200.64
Ac-Phe(4-Cl)-OHCapping of the amino acid with an acetyl group, often from residual acetic acid.242.68
Table 2: Common Impurities in Peptides Containing Phe(4-Cl)

This table provides expected mass shifts for byproducts in a peptide containing a single Phe(4-Cl) residue.

Impurity TypeDescriptionMass Difference from Expected Peptide (Da)
Deletion SequenceThe peptide is missing the Phe(4-Cl) residue.-199.63
Insertion SequenceThe peptide has an extra Phe(4-Cl) residue.+199.63
Dechlorinated PeptideThe Phe(4-Cl) residue has been converted to Phe.-34.45
Acetyl CappingThe peptide chain was terminated by an acetyl group before the addition of Phe(4-Cl).Varies

Experimental Protocols

Mass Spectrometry Analysis of this compound and Related Byproducts

Objective: To identify the molecular weight of the synthesized this compound and potential byproducts.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for analyzing these compounds.[6]

Sample Preparation:

  • Prepare a stock solution of your crude or purified product in a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with an appropriate solvent system for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µM.[7][8]

Instrumentation and Data Acquisition:

  • Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an ESI source.

  • Infuse the prepared sample into the mass spectrometer.

  • Acquire data in positive ion mode over a mass range that includes the expected molecular weights of your product and potential byproducts.

Data Analysis:

  • Identify the peak corresponding to the [M+H]⁺ ion of this compound (m/z 422.88).

  • Search for the m/z values of potential byproducts as listed in Table 1.

  • For peptide analysis, calculate the expected masses of potential impurities based on the information in Table 2 and search for these peaks in the mass spectrum.

Diagrams

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Phe4Cl H-Phe(4-Cl)-OH Reaction Reaction Mixture Phe4Cl->Reaction Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Acidification Acidification Reaction->Acidification Filtration Filtration Acidification->Filtration Drying Drying Filtration->Drying MS Mass Spectrometry Drying->MS Final_Product This compound Drying->Final_Product Crude Product

Caption: Workflow for the synthesis and analysis of this compound.

Byproduct_Formation cluster_pathways Potential Reaction Pathways Reactants H-Phe(4-Cl)-OH + Fmoc-Cl Desired_Product This compound (m/z 422.88 [M+H]⁺) Reactants->Desired_Product Desired Reaction Dipeptide Dipeptide Impurity [Fmoc-Phe(4-Cl)]₂-OH (m/z 807.32 [M+H]⁺) Reactants->Dipeptide Side Reaction 1 Dechlorination Dechlorinated Product Fmoc-Phe-OH (m/z 388.44 [M+H]⁺) Desired_Product->Dechlorination Side Reaction 2

Caption: Pathways for desired product and common byproduct formation.

References

Technical Support Center: Solid-Phase Synthesis of 4-Cl-Phe Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of peptides containing 4-chlorophenylalanine (4-Cl-Phe) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating 4-Cl-Phe into a peptide sequence?

A1: The primary challenge is steric hindrance. The bulky chlorine atom on the phenyl ring can make it difficult for the activated amino acid to access the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling and lower yields.[1][2]

Q2: Which coupling reagents are most effective for 4-Cl-Phe?

A2: For sterically hindered amino acids like 4-Cl-Phe, potent coupling reagents are recommended. Urionium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents like DIC.[2] HATU is often preferred for its rapid reaction times and lower risk of racemization.

Q3: Is the 4-chloro group on the phenylalanine side chain stable during standard Fmoc-SPPS and cleavage?

A3: Yes, the 4-chloro substituent is stable under the standard conditions of Fmoc-SPPS, including repeated piperidine treatments for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA).[3][4]

Q4: Are there any specific side reactions to be aware of with 4-Cl-Phe?

A4: Besides incomplete coupling, the 4-chloro-phenyl group is generally stable and not prone to specific side reactions like dehalogenation under standard SPPS and TFA cleavage conditions.[3][4] The main side products to monitor are deletion sequences resulting from failed coupling steps.

Q5: How can I monitor the coupling efficiency of 4-Cl-Phe?

A5: The Kaiser test is a common qualitative method to check for the presence of unreacted primary amines after a coupling step.[5] A positive result (blue or purple beads) indicates incomplete coupling. For quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of the desired product and any deletion sequences.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Cl-Phe containing peptides.

Issue Symptom(s) Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency - Positive Kaiser test after coupling.- Presence of deletion sequences in mass spectrometry.1. Steric Hindrance: The bulky 4-chloro group is impeding the reaction.[2]2. Suboptimal Activation: The coupling reagent is not potent enough.[2]3. Peptide Aggregation: The growing peptide chain is preventing access to the N-terminus.1. Use a Potent Coupling Reagent: Switch to HATU, HBTU, or COMU.[2]2. Double Couple: Repeat the coupling step with fresh reagents.[2]3. Increase Reaction Time: Extend the coupling time to 2-4 hours.4. Use Microwave Synthesis: Microwave energy can help overcome the activation barrier.
Low Final Yield Low recovery of the target peptide after cleavage and purification.1. Cumulative Incomplete Couplings: Small inefficiencies at each step lead to a significant loss of final product.2. Premature Chain Termination: Unreacted amines being capped in subsequent steps.3. Poor Cleavage: Incomplete cleavage from the resin.1. Optimize Each Coupling Step: Use the strategies for low coupling efficiency at every stage.2. Consider Capping: After the first coupling of a difficult residue, cap unreacted amines with acetic anhydride to simplify purification.[1]3. Ensure Sufficient Cleavage Time: Extend the cleavage time if necessary, typically 2-3 hours is sufficient.[6]
Difficult Purification Multiple peaks close to the main product peak in the HPLC chromatogram.Presence of deletion sequences or other closely related impurities.1. Optimize Coupling: The best way to simplify purification is to maximize the efficiency of each coupling step.2. Use Capping: This will prevent the formation of multiple, hard-to-separate deletion peptides.[1]

Data Presentation

Comparison of Coupling Reagent Efficiency for Hindered Amino Acids

The following table provides a representative comparison of the efficiency of common coupling reagents for sterically hindered amino acids, which can be extrapolated to 4-Cl-Phe.

Coupling ReagentTypical Coupling TimeRelative Yield/PurityKey Advantages
DIC/HOBt 1 - 4 hoursGoodCost-effective
HBTU 30 - 60 minutesVery GoodFaster than carbodiimides
HATU 15 - 45 minutesExcellentVery fast, low racemization
COMU 15 - 30 minutesExcellentHighly efficient, safer byproducts

Note: The actual yields can vary depending on the specific peptide sequence, resin, and other reaction conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-4-Cl-Phe-OH using HATU

This protocol outlines the key steps for efficiently coupling Fmoc-4-Cl-Phe-OH during Fmoc-based SPPS.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
  • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
  • Wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-4-Cl-Phe-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and vortex briefly.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours.

3. Monitoring and Washing:

  • Perform a Kaiser test on a small sample of resin beads to check for the presence of free amines.
  • If the Kaiser test is positive (blue beads), proceed to Protocol 2 for double coupling.
  • If the test is negative, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Procedure
Protocol 3: Cleavage and Deprotection

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Positive Kaiser Test (Incomplete Coupling) cause1 Steric Hindrance? start->cause1 cause2 Suboptimal Activation? cause1->cause2 No solution1 Double Couple cause1->solution1 Yes cause3 Peptide Aggregation? cause2->cause3 No solution3 Switch to Potent Reagent (e.g., HATU, COMU) cause2->solution3 Yes solution2 Increase Coupling Time cause3->solution2 No solution5 Use Aggregation-Disrupting Solvents (e.g., NMP) cause3->solution5 Yes solution1->cause2 solution4 Use Microwave Synthesis solution2->solution4 solution3->cause3

Caption: Troubleshooting workflow for low coupling efficiency of 4-Cl-Phe.

SPPS_Cycle_4ClPhe cluster_cycle SPPS Cycle for 4-Cl-Phe deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-4-Cl-Phe-OH, HATU, DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_couple Double Couple kaiser_test->double_couple Positive double_couple->wash2

Caption: Experimental workflow for incorporating 4-Cl-Phe in SPPS.

References

Impact of steric hindrance from 4-chloro-phenylalanine on coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of 4-chloro-phenylalanine. The steric hindrance posed by the chlorine atom in the para position of the phenyl ring can lead to decreased coupling efficiency and other side reactions. This guide offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What causes the difficulty in coupling 4-chloro-phenylalanine?

A1: The primary challenge in coupling 4-chloro-phenylalanine arises from steric hindrance. The bulky chlorine atom at the para position of the phenyl ring can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This hindrance slows down the reaction kinetics and can lead to incomplete coupling, resulting in deletion sequences and reduced purity of the final peptide.

Q2: Which coupling reagents are recommended for 4-chloro-phenylalanine?

A2: Due to the steric hindrance, standard carbodiimide reagents like DCC or DIC/HOBt may prove insufficient.[1] More potent coupling reagents are generally recommended to achieve higher yields and minimize side reactions.[1] The most effective reagents for sterically hindered amino acids include uronium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium salts like PyBOP.[2] These reagents are known for their high reactivity and ability to facilitate difficult couplings.[3]

Q3: How can I monitor the completion of the coupling reaction?

A3: The Kaiser test (or ninhydrin test) is a widely used qualitative method to monitor the completion of a coupling reaction in solid-phase peptide synthesis (SPPS).[4][5] A positive test (blue or purple color) indicates the presence of unreacted primary amines, signifying an incomplete coupling.[4][5] A negative test (yellow or colorless) suggests that the coupling is complete.[6] For quantitative analysis, cleavage of a small amount of resin followed by HPLC analysis is the most reliable method.[7]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the repetition of a coupling step with fresh reagents after an initial coupling reaction has been performed.[1] This technique is often employed when a positive Kaiser test indicates an incomplete reaction, especially when coupling sterically hindered amino acids like 4-chloro-phenylalanine. It helps to drive the reaction to completion and improve the yield of the desired peptide.

Q5: Can the reaction conditions be modified to improve coupling efficiency?

A5: Yes, in addition to using more potent coupling reagents and performing double coupling, other reaction conditions can be optimized. Extending the coupling time (e.g., to 4 hours or even overnight) can allow more time for the sterically hindered reaction to proceed.[1] Increasing the temperature of the coupling reaction can also help overcome the activation energy barrier, though this should be done with caution as it may increase the risk of racemization.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of 4-chloro-phenylalanine and provides systematic solutions.

Issue Potential Cause Recommended Solution
Positive Kaiser Test after Coupling Incomplete Coupling due to Steric Hindrance: The bulky 4-chloro-phenyl group is preventing the reaction from going to completion.1. Perform a Double Coupling: Repeat the coupling step with a fresh solution of activated 4-chloro-phenylalanine and coupling reagent.[1]2. Extend Coupling Time: Increase the reaction time to 2-4 hours or overnight.[1]3. Use a More Potent Coupling Reagent: Switch from standard carbodiimides to HATU, HCTU, or COMU.[1]
Low Yield of Final Peptide Accumulation of Deletion Sequences: Incomplete coupling of 4-chloro-phenylalanine at each cycle leads to a significant amount of peptide chains missing this residue.1. Optimize Coupling Protocol: Implement the solutions for a positive Kaiser test at every 4-chloro-phenylalanine coupling step.2. Monitor Each Coupling: Perform a Kaiser test after each coupling of 4-chloro-phenylalanine to ensure completion before proceeding to the next step.[5]
Presence of Unexpected Peaks in HPLC Racemization: The chiral integrity of 4-chloro-phenylalanine may be compromised during activation and coupling, leading to the formation of diastereomers.1. Choose a Low-Racemization Reagent: Use coupling reagents known for low racemization, such as COMU or HATU, in combination with a base like DIPEA or collidine.[3][9]2. Avoid Excessive Base and High Temperatures: Use the minimum necessary amount of base and avoid unnecessarily high temperatures during coupling.[3]
Poor Solubility of Protected 4-Chloro-Phenylalanine Reagent Precipitation: The protected amino acid may not be fully dissolved, leading to inaccurate concentrations and poor coupling.1. Use High-Quality Solvents: Ensure the use of dry, peptide-synthesis-grade DMF or NMP.2. Gentle Warming: Gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation.

Data Presentation

Coupling Reagent Reagent Type Typical Coupling Time Representative Yield (%) Representative Purity (%) Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes~95-98~90-95Low to Moderate
DIC/OxymaPure® Carbodiimide/Additive60-120 minutes>98>95Very Low

Disclaimer: The data presented in this table is a compilation of representative values from various studies for Fmoc-DL-Phe-OH and may vary depending on the specific peptide sequence, solid support, and reaction conditions.[2]

Experimental Protocols

Protocol 1: Coupling of Fmoc-4-Chloro-Phe-OH using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered 4-chloro-phenylalanine.

Materials:

  • Fmoc-4-Chloro-Phe-OH (3 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • Peptide-resin with a free N-terminal amine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[10]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Chloro-Phe-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.[10]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[10]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[4] If the test is positive, a second coupling is recommended.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and Isopropanol (IPA) (3 times) to remove excess reagents and byproducts.[10]

Protocol 2: Coupling of Fmoc-4-Chloro-Phe-OH using COMU

COMU is a highly efficient and safer alternative to benzotriazole-based coupling reagents.[11]

Materials:

  • Fmoc-4-Chloro-Phe-OH (3 eq.)

  • COMU (3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • Peptide-resin with a free N-terminal amine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Chloro-Phe-OH and COMU in DMF. Add DIPEA to the solution and mix for 1-2 minutes.[11]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 30-60 minutes at room temperature. For particularly difficult couplings, a 1-hour double coupling may be necessary.[11]

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[4]

  • Washing: After a complete coupling, wash the resin with DMF to remove soluble byproducts.[11]

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This protocol provides a qualitative assessment of free primary amines on the resin.[4]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted with 98 mL of pyridine.

Procedure:

  • Sample Collection: Remove a small sample of resin beads (10-15 beads) from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reaction: Add 2-3 drops of each of the three Kaiser test solutions to the washed beads.

  • Heating: Heat the test tube at 100-120°C for 5 minutes.[6]

  • Observation: Observe the color of the beads and the solution.

    • Blue/Purple: Positive result, indicating incomplete coupling.

    • Yellow/Colorless: Negative result, indicating complete coupling.[6]

Visualizations

Steric_Hindrance_Impact cluster_reactants Reactants cluster_interaction Coupling Attempt cluster_outcome Outcome Activated_AA Activated 4-Chloro- Phe-OH Steric_Hindrance Steric Hindrance (Chlorine Atom) Activated_AA->Steric_Hindrance Approaches Peptide_Chain N-terminus of Peptide Chain Peptide_Chain->Steric_Hindrance Successful_Coupling Peptide Bond Formation Steric_Hindrance->Successful_Coupling Overcome by Potent Reagents/ Longer Time Incomplete_Coupling Incomplete Reaction Steric_Hindrance->Incomplete_Coupling Blocks Approach

Caption: Impact of steric hindrance from 4-chloro-phenylalanine.

Troubleshooting_Workflow Start Start Coupling of 4-Chloro-Phe-OH Perform_Coupling Perform Coupling (Standard Conditions) Start->Perform_Coupling Kaiser_Test Perform Kaiser Test Perform_Coupling->Kaiser_Test Positive_Result Positive (Blue/Purple) Kaiser_Test->Positive_Result Incomplete Negative_Result Negative (Yellow) Kaiser_Test->Negative_Result Complete Troubleshoot Troubleshooting Options Positive_Result->Troubleshoot Proceed Proceed to Next Deprotection Step Negative_Result->Proceed Double_Couple Double Couple Troubleshoot->Double_Couple Extend_Time Extend Coupling Time Troubleshoot->Extend_Time Change_Reagent Use Potent Reagent (HATU/COMU) Troubleshoot->Change_Reagent Double_Couple->Perform_Coupling Re-evaluate Extend_Time->Perform_Coupling Re-evaluate Change_Reagent->Perform_Coupling Re-evaluate

Caption: Troubleshooting workflow for 4-chloro-phenylalanine coupling.

References

Managing unexpected color changes during Fmoc-Phe(4-Cl)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-amino acids. The following sections address the specific challenge of unexpected color changes observed during the coupling of Fmoc-Phe(4-Cl)-OH.

Troubleshooting Guide: Unexpected Color Changes with this compound

Issue: A distinct yellow, orange, or reddish-brown coloration appears during the coupling step of this compound.

This phenomenon, while often not detrimental to the final peptide purity, can be alarming and may in some cases indicate underlying side reactions. This guide will walk you through the potential causes, troubleshooting steps, and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of the color change during this compound coupling?

A1: The most widely accepted explanation for color formation during the coupling of amino acids with aromatic side chains is the formation of a charge-transfer (CT) complex.[1] This occurs between the electron-rich aromatic ring of the amino acid and the electron-deficient coupling reagent (e.g., HATU, HBTU). The presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA) is also known to contribute to this phenomenon, with the color often intensifying over time.[1][2]

However, the 4-chloro substituent on the phenylalanine ring is electron-withdrawing. This would theoretically decrease the electron density of the aromatic ring, making the formation of a classical charge-transfer complex less favorable compared to unsubstituted phenylalanine. Therefore, other potential causes should also be considered:

  • Formation of Colored Byproducts: Side reactions involving the coupling reagents, the base, or the amino acid itself can generate colored impurities.

  • Impure Reagents: The presence of impurities in the this compound, coupling reagents, or solvents can lead to coloration.

  • Oxidation: Although less common, oxidation of the amino acid or other components in the reaction mixture could potentially lead to colored species.

Q2: Can this color change affect the purity of my final peptide?

A2: In many cases, the observed color is transient and does not correlate with a significant decrease in the purity of the final peptide. The colored complexes or byproducts are often soluble and are washed away during subsequent washing steps. However, a very intense or persistent color may warrant further investigation to rule out significant side reactions that could impact yield and purity.

Q3: What immediate steps can I take if I observe a strong color change?

A3: If you observe a significant and unexpected color change, it is recommended to take a small sample of the resin beads after the coupling and washing steps and perform a test cleavage. Analysis of the cleaved peptide by HPLC and mass spectrometry will provide a definitive answer regarding the success of the coupling and the presence of any major impurities.[3][4]

Experimental Protocols & Troubleshooting Workflow

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard coupling procedure. Deviations from the expected outcome in this protocol may necessitate the troubleshooting steps that follow.

Reagents:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the amino acid solution and pre-activate for 1-5 minutes. Note: This is often the point where color development is first observed.

  • Add the activated amino acid solution to the resin.

  • Couple for 1-2 hours at room temperature.

  • Drain the reaction vessel and wash the resin with DMF.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected color changes.

G cluster_0 Observation cluster_1 Initial Assessment cluster_2 Investigation & Action cluster_3 Resolution start Unexpected Color Change during This compound Coupling assess_intensity Assess Color Intensity (Transient/Slight vs. Intense/Persistent) start->assess_intensity kaiser_test Perform Kaiser Test on Resin After Coupling and Washing assess_intensity->kaiser_test test_cleavage Perform Test Cleavage and Analyze by HPLC/MS kaiser_test->test_cleavage If Kaiser test is positive or color is intense proceed Proceed with Synthesis kaiser_test->proceed If Kaiser test is negative and color was transient check_reagents Check Purity of Reagents (Amino Acid, Solvents, Coupling Reagents) test_cleavage->check_reagents If impurities are detected test_cleavage->proceed If peptide is pure modify_conditions Modify Coupling Conditions check_reagents->modify_conditions optimize Optimize Protocol and Re-synthesize check_reagents->optimize modify_conditions->optimize

Caption: Troubleshooting workflow for unexpected color changes.

Data Summary: Influence of Coupling Conditions

ParameterConditionPotential Impact on ColorRecommendation
Coupling Reagent Uronium-based (HATU, HBTU)More likely to cause coloration, especially with aromatic amino acids.[1]If color is problematic, consider switching to a carbodiimide-based activation (e.g., DIC/Oxyma).
Base DIPEAOften associated with color formation when mixed with coupling reagents.[1]Use the minimum necessary amount of base. Ensure high purity.
Pre-activation Time ProlongedMay lead to increased formation of colored byproducts.Keep pre-activation times to a minimum (1-5 minutes).
Temperature ElevatedCan accelerate side reactions that may produce colored impurities.Perform couplings at room temperature unless required for difficult sequences.
Reagent Purity LowImpurities can be a direct source of color.Use high-purity, peptide-synthesis-grade reagents and solvents.

Signaling Pathways & Logical Relationships

The following diagram illustrates the proposed mechanism of charge-transfer complex formation, a potential cause for the observed color change.

G cluster_0 Reactants cluster_1 Interaction cluster_2 Product AA This compound (Aromatic System) CTC Charge-Transfer (CT) Complex (Colored Species) AA->CTC CR Coupling Reagent (e.g., HATU) (Electron Deficient) CR->CTC Base Base (e.g., DIPEA) Base->CTC facilitates Peptide Coupled Peptide (Desired Product) CTC->Peptide leads to

Caption: Proposed formation of a colored charge-transfer complex.

Disclaimer: The information provided in this technical support guide is based on established principles of solid-phase peptide synthesis. The specific behavior of this compound may vary depending on the exact reaction conditions and peptide sequence. It is always recommended to perform analytical checks to ensure the quality of the synthesized peptide.

References

Validation & Comparative

A Comparative Guide to Peptide Stability: Fmoc-Phe(4-Cl)-OH vs. Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and effective peptide-based therapeutics, enhancing stability against proteolytic degradation is a paramount objective. The incorporation of non-natural amino acids is a well-established strategy to achieve this. This guide provides a detailed comparison of peptides synthesized with N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) and its halogenated counterpart, N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH), with a focus on their impact on peptide stability. While direct head-to-head quantitative data for a single peptide sequence is limited in published literature, this guide synthesizes established principles and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.

The Rationale for Enhanced Stability with 4-Chlorophenylalanine

The substitution of a hydrogen atom with a chlorine atom at the para (4) position of the phenylalanine side chain introduces significant steric and electronic changes that can bolster a peptide's resistance to enzymatic degradation.[1][2]

Steric Hindrance: Proteases, such as chymotrypsin, recognize and bind to specific amino acid residues. Chymotrypsin, for instance, preferentially cleaves peptide bonds C-terminal to aromatic residues like phenylalanine. The bulky chlorine atom at the para position of the phenyl ring can create steric hindrance within the enzyme's active site, impeding optimal binding and subsequent cleavage of the adjacent peptide bond. It is hypothesized that this para-substitution imparts greater steric hindrance compared to substitutions at other positions on the phenyl ring.[1]

Electronic Effects: The electron-withdrawing nature of the chlorine atom alters the electronic environment of the aromatic ring. This can influence the peptide bond's susceptibility to hydrolysis, potentially reducing the rate of enzymatic cleavage.[1]

Expected Performance Comparison

Based on the principles of steric hindrance and altered electronic properties, a peptide incorporating this compound is expected to exhibit enhanced stability compared to its counterpart containing Fmoc-Phe-OH. The following table summarizes the anticipated outcomes in key stability assays.

ParameterPeptide with Fmoc-Phe-OHPeptide with this compoundRationale for Difference
Proteolytic Stability (e.g., against Chymotrypsin) LowerHigherThe 4-chloro group provides steric hindrance in the protease's active site, reducing cleavage efficiency.[1]
Plasma Stability (Half-life) ShorterLongerIncreased resistance to plasma proteases due to the 4-chloro modification.
Conformational Stability BaselinePotentially AlteredThe introduction of the chlorine atom can influence intramolecular interactions, potentially leading to a more stable secondary structure.[1]

Experimental Protocols

To empirically validate the expected stability enhancements, the following detailed experimental protocols are provided.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide sequence incorporating either Fmoc-Phe-OH or this compound using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Phe-OH and this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/Water (95:2.5:2.5 v/v/v)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Incorporation of Phe or Phe(4-Cl): Follow the coupling procedure in step 3, using either Fmoc-Phe-OH or this compound.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry (MS) and analytical RP-HPLC.

In Vitro Plasma Stability Assay

This assay determines the half-life of the peptides in a complex biological fluid.

Materials:

  • Synthesized peptides (with Phe and Phe(4-Cl))

  • Human plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) with an internal standard

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the peptides in a suitable buffer (e.g., PBS).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Initiate the assay by adding the peptide stock solution to the plasma to achieve a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Immediately stop the degradation in each aliquot by adding 3 volumes of the cold quenching solution.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the amount of remaining intact peptide by a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point relative to the time 0 sample.

    • Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.

Enzymatic Degradation Assay (Chymotrypsin)

This assay assesses the stability of the peptides against a specific protease.

Materials:

  • Synthesized peptides (with Phe and Phe(4-Cl))

  • α-Chymotrypsin

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Quenching solution: 10% Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptides and α-chymotrypsin in the assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the chymotrypsin solution to a final enzyme:substrate ratio (e.g., 1:100 w/w).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 10, 30, 60, 180 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation fragments.

  • Data Analysis:

    • Identify and integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

spss_workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Phe_Choice Phe or Phe(4-Cl)? Coupling->Phe_Choice Fmoc_Phe Couple Fmoc-Phe-OH Phe_Choice->Fmoc_Phe Phe Fmoc_PheCl Couple this compound Phe_Choice->Fmoc_PheCl Phe(4-Cl) Chain_Elongation Repeat Deprotection & Coupling Cycles Fmoc_Phe->Chain_Elongation Fmoc_PheCl->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

stability_assay_workflow cluster_plasma Plasma Stability Assay cluster_enzyme Enzymatic Degradation Assay P_Start Incubate Peptide in Plasma at 37°C P_Sample Collect Aliquots at Time Points P_Start->P_Sample P_Quench Quench with ACN & Precipitate Proteins P_Sample->P_Quench P_Analyze Analyze Supernatant by LC-MS/MS P_Quench->P_Analyze P_Data Calculate Half-Life (t½) P_Analyze->P_Data E_Start Incubate Peptide with Protease at 37°C E_Sample Collect Aliquots at Time Points E_Start->E_Sample E_Quench Quench with TFA E_Sample->E_Quench E_Analyze Analyze by RP-HPLC E_Quench->E_Analyze E_Data Calculate % Peptide Remaining vs. Time E_Analyze->E_Data

References

The Impact of 4-Chlorophenylalanine Substitution on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as receptor binding, efficacy, and metabolic stability. Among these, the substitution of Phenylalanine (Phe) with its halogenated analog, 4-Chlorophenylalanine (4-Cl-Phe), has emerged as a valuable tool for modulating the biological activity of peptides. This guide provides a comparative analysis of peptides containing Phe versus 4-Cl-Phe, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

The introduction of a chlorine atom at the para position of the phenylalanine side chain can induce significant changes in the electronic and steric properties of the amino acid. These alterations can, in turn, influence the peptide's conformation, its interaction with its biological target, and its susceptibility to enzymatic degradation.

Enhanced Receptor Binding and Potency

The substitution of Phe with 4-Cl-Phe has been shown to significantly enhance the binding affinity and potency of various peptides, particularly in the context of G protein-coupled receptor (GPCR) ligands such as Gonadotropin-Releasing Hormone (GnRH) antagonists and opioid peptides. The electron-withdrawing nature of the chlorine atom can alter the charge distribution of the aromatic ring, potentially leading to more favorable interactions within the receptor's binding pocket.

Comparative Data: GnRH Antagonists

Studies on GnRH antagonists have demonstrated that the incorporation of D-4-chlorophenylalanine at specific positions can lead to a substantial increase in potency. This enhancement is attributed to both increased receptor binding affinity and improved metabolic stability.

Peptide SequenceReceptor Binding Affinity (Ki, nM)In vivo Potency (Ovulation Inhibition, ED50)
Ac-D-Nal(2)¹, D-Phe(4-Cl)², D-Pal(3)³, D-Cit⁶, D-Ala¹⁰-GnRH0.050.25 µ g/rat
Ac-D-Nal(2)¹, D-Phe², D-Pal(3)³, D-Cit⁶, D-Ala¹⁰-GnRH0.201.0 µ g/rat

Table 1: Comparison of a GnRH antagonist containing D-4-Cl-Phe versus D-Phe. Data is representative of trends observed in the literature.

Increased Metabolic Stability

A primary challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The substitution of natural L-amino acids with non-canonical amino acids like 4-Cl-Phe can significantly improve metabolic stability. The chlorine atom can sterically hinder the approach of proteases and alter the electronic properties of the peptide bond, making it less susceptible to cleavage.

Comparative Data: Peptide Half-life in Human Plasma
PeptideHalf-life (t½) in human plasma (hours)
Model Peptide with Phe1.5
Model Peptide with 4-Cl-Phe8.2

Table 2: Illustrative comparison of the metabolic stability of a model peptide containing Phe versus 4-Cl-Phe.

Experimental Protocols

To empirically determine the biological activity of peptides containing Phe versus 4-Cl-Phe, a series of standardized biochemical and biophysical assays are employed.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a peptide to its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H-labeled peptide)

  • Unlabeled competitor peptides (Phe and 4-Cl-Phe analogs)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptides.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The IC50 (concentration of competitor that inhibits 50% of radioligand binding) is determined and used to calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding & Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation RadioLigand Radiolabeled Ligand (Fixed Concentration) RadioLigand->Incubation Competitor Unlabeled Competitor (Phe vs 4-Cl-Phe Peptides) (Increasing Concentrations) Competitor->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Figure 1: Workflow for a competitive radioligand binding assay.

In Vitro Metabolic Stability Assay (Human Plasma)

This assay measures the stability of a peptide in the presence of plasma proteases.

Materials:

  • Test peptides (Phe and 4-Cl-Phe analogs)

  • Pooled human plasma

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubate the test peptide at a known concentration in human plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.

  • The half-life (t½) of the peptide is calculated by plotting the percentage of intact peptide remaining over time and fitting the data to a first-order decay model.

G cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Peptide Test Peptide (Phe vs 4-Cl-Phe) Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate Sampling Take Aliquots at Time Points Incubate->Sampling Quench Quench Reaction (e.g., Acetonitrile) Sampling->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate G Peptide Peptide Ligand (Phe or 4-Cl-Phe) Receptor G Protein-Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G Protein (e.g., Gαi) Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Signaling cAMP->Downstream Activation

Confirming Fmoc-Phe(4-Cl)-OH Incorporation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of unnatural amino acids is paramount for achieving desired therapeutic properties. This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming the successful incorporation of Fmoc-L-4-chlorophenylalanine (Fmoc-Phe(4-Cl)-OH) into a peptide sequence, alongside alternative analytical techniques.

Mass Spectrometry: The Gold Standard for Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is the definitive method for verifying the molecular weight of the synthesized peptide, providing strong evidence of this compound incorporation. Tandem mass spectrometry (MS/MS) further elucidates the peptide sequence and pinpoints the location of the modified amino acid.

Comparative Mass Spectrometry Data

The primary distinction between a peptide containing Phenylalanine (Phe) and one with 4-chlorophenylalanine (Phe(4-Cl)) is the mass difference. The presence of a chlorine atom in this compound results in a predictable mass shift in the resulting peptide.

ParameterFmoc-Phe-OHThis compound
Molecular Formula C24H21NO4C24H20ClNO4
Monoisotopic Mass 387.15 g/mol [1]421.11 g/mol
Key Isotopic Signature Primarily ¹²CPresence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio

The most direct confirmation of this compound incorporation is the observation of the correct mass-to-charge ratio (m/z) for the intact peptide. For instance, a peptide containing a single Phe(4-Cl) residue will exhibit a mass increase of approximately 33.96 Da compared to its native counterpart (the difference in mass between a chlorine and a hydrogen atom, accounting for isotopic abundances).

Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a definitive signature. The mass spectrum of a peptide containing Phe(4-Cl) will display a distinctive M+2 peak with roughly one-third the intensity of the monoisotopic peak, corresponding to the peptide containing the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

MS/MS fragmentation analysis provides irrefutable evidence of both the identity and location of the modified amino acid. By inducing fragmentation of the peptide backbone, a series of b- and y-ions are generated. The mass of the fragment ions containing the Phe(4-Cl) residue will be shifted accordingly.

Expected Fragmentation Pattern:

A common fragmentation pathway for Fmoc-protected amino acids involves the loss of the Fmoc group.[2] In MS/MS analysis of a peptide containing Phe(4-Cl), the fragment ions that retain this residue will exhibit the characteristic mass shift and isotopic pattern. For example, if a y-ion contains the Phe(4-Cl) residue, its mass will be increased by approximately 33.96 Da compared to the corresponding y-ion in the native peptide.

Experimental Protocols

LC-MS Analysis of Peptides

A robust and reliable method for analyzing peptides containing this compound involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled to an electrospray ionization (ESI) mass spectrometer.[3][]

Materials:

  • Lyophilized peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) FA in water

    • Mobile Phase B: 0.1% (v/v) FA in acetonitrile

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.

  • Mass Spectrometry Analysis:

    • Ionize the eluting peptide using ESI in positive ion mode.

    • Acquire full scan MS data to determine the m/z of the intact peptide.

    • Perform MS/MS analysis on the precursor ion corresponding to the peptide of interest to generate fragment ions for sequence confirmation.

Alternative Analytical Techniques

While mass spectrometry is the most definitive method, other techniques can provide supporting evidence for the successful incorporation of modified amino acids.

TechniquePrincipleInformation ProvidedStrengthsLimitations
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by chromatographic separation and quantification.[5][6]Confirms the presence and relative abundance of 4-chlorophenylalanine.Quantitative.Destructive to the sample; does not provide sequence information.
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of the peptide.[7][8][9][10][11]Determines the amino acid sequence, including the position of the modified residue.Provides direct sequence information.Can be challenging with modified amino acids that may not have standard elution profiles; not suitable for N-terminally blocked peptides.[7][10]
High-Performance Liquid Chromatography (HPLC) Separation of the peptide from impurities based on hydrophobicity.Assesses the purity of the synthesized peptide.Robust and reproducible for purity assessment.Does not directly confirm the identity or location of the modified amino acid.

Visualizing the Workflow and Logic

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationships in fragmentation analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis with this compound Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification LCMS LC-MS Analysis Purification->LCMS Primary Confirmation AAA Amino Acid Analysis Purification->AAA Supporting Evidence Edman Edman Degradation Purification->Edman Supporting Evidence MSMS MS/MS Fragmentation LCMS->MSMS Sequence & Location

Caption: Experimental workflow for synthesis and analysis.

fragmentation_logic cluster_fragments Fragment Ions Peptide Peptide with Phe(4-Cl) [M+H]+ b_ions b-ions Peptide->b_ions y_ions y-ions Peptide->y_ions Fmoc_loss Loss of Fmoc group Peptide->Fmoc_loss b_ion_chlorinated b-ion with Phe(4-Cl) (Mass Shift & Isotopic Pattern) b_ions->b_ion_chlorinated b_ion_native b-ion without Phe(4-Cl) (Native Mass) b_ions->b_ion_native y_ion_chlorinated y-ion with Phe(4-Cl) (Mass Shift & Isotopic Pattern) y_ions->y_ion_chlorinated y_ion_native y-ion without Phe(4-Cl) (Native Mass) y_ions->y_ion_native

Caption: Fragmentation analysis logic.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthetic Peptides Containing 4-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 4-chlorophenylalanine (4-Cl-Phe) into synthetic peptides offers a powerful tool for enhancing biological activity and stability. However, this structural modification introduces unique challenges in accurately assessing peptide purity. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to ensure the integrity and reliability of your research and development efforts.

The presence of the chlorine atom on the phenylalanine side chain alters the amino acid's hydrophobicity and electronic properties, which can influence the peptide's behavior during synthesis, purification, and analysis. Consequently, a multi-pronged analytical approach is crucial for a comprehensive evaluation of purity, moving beyond simple peak area percentages to a detailed characterization of the target peptide and any associated impurities.

Comparative Analysis of Purity Assessment Techniques

A robust purity analysis workflow for synthetic peptides, particularly those containing unnatural amino acids, relies on the orthogonal application of several analytical methods. The three pillars of this approach are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each technique provides distinct yet complementary information, and their combined use offers a comprehensive purity profile.

TechniquePrinciple of DetectionInformation ProvidedStrengthsLimitationsSpecific Considerations for 4-Chlorophenylalanine Peptides
RP-HPLC Separation based on hydrophobicity.Purity percentage (based on peak area), detection of impurities with different hydrophobicity.High resolution, quantitative, well-established for peptides.[1][2]May not separate impurities with similar hydrophobicity. Purity is relative to other detected components.The 4-chlorophenylalanine residue increases the hydrophobicity of the peptide, leading to longer retention times compared to peptides with native Phenylalanine.[3] This may necessitate optimization of the gradient elution method to achieve effective separation from closely eluting impurities.
Mass Spectrometry (MS) Measurement of mass-to-charge (m/z) ratio.Molecular weight confirmation of the target peptide and identification of impurities based on their mass.High sensitivity and specificity, provides definitive molecular weight information.[4][5]Not inherently quantitative without appropriate standards and careful validation. Can be suppressed by certain mobile phase additives like TFA.[1][4]Confirms the successful incorporation of 4-chlorophenylalanine into the peptide sequence. Tandem MS (MS/MS) can be used to pinpoint the location of the modification and to sequence impurities.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.Provides the amino acid composition of the peptide and can be used to determine the net peptide content.[6]Highly accurate for quantification of total peptide amount. Confirms the presence and ratio of both natural and unnatural amino acids.Destructive to the sample. Does not provide information on the peptide sequence or the presence of sequence-related impurities.Confirms the incorporation and relative quantity of 4-chlorophenylalanine in the peptide. Requires a 4-chlorophenylalanine standard for accurate quantification.

Common Impurities in Synthetic Peptides

The process of solid-phase peptide synthesis (SPPS) can introduce several types of impurities.[1] Understanding these potential contaminants is crucial for developing effective analytical and purification strategies. The introduction of an unnatural amino acid like 4-chlorophenylalanine can potentially influence the formation of these impurities.

Impurity TypeDescriptionPotential Influence of 4-Chlorophenylalanine
Deletion Sequences Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[7][8]The steric bulk and electronic properties of the protected 4-chlorophenylalanine monomer could potentially hinder coupling efficiency, leading to an increased propensity for deletion of the subsequent amino acid if coupling conditions are not optimized.
Truncated Sequences Peptides that are shorter than the target sequence due to premature termination of the synthesis.[8]Incomplete coupling of 4-chlorophenylalanine or subsequent residues can lead to truncated sequences.
Incomplete Deprotection Residual protecting groups (e.g., Fmoc, Boc, Pbf) remaining on the final peptide.The modified electronic nature of the phenyl ring in 4-chlorophenylalanine might subtly affect the cleavage efficiency of side-chain protecting groups, requiring careful optimization of the cleavage cocktail and duration.
Side-Reaction Products Modifications to amino acid side chains occurring during synthesis or cleavage (e.g., oxidation, deamidation).[4][7]While the chlorophenyl group is relatively stable, harsh cleavage conditions could potentially lead to unforeseen side reactions. The overall impact on the stability of adjacent amino acids should be considered.
Diastereomers Epimerization of chiral centers during amino acid activation and coupling.The risk of racemization is a general concern in peptide synthesis and is dependent on the coupling reagents and conditions used, rather than being specific to 4-chlorophenylalanine itself.

Experimental Protocols

The following protocols provide a general framework for the purity analysis of synthetic peptides containing 4-chlorophenylalanine. It is important to note that these are starting points, and optimization will likely be required for each specific peptide.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic peptide by separating it from its impurities based on hydrophobicity.

Materials:

  • Lyophilized peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA or FA in water.

    • Mobile Phase B: 0.1% (v/v) TFA or FA in acetonitrile.

    • Note: While TFA provides excellent chromatography, it can suppress the MS signal.[1][4] Formic acid is a more MS-friendly alternative, though it may require column chemistries optimized for use with weaker acids to achieve good peak shape.[1][4]

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example Gradient):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Detection Wavelength: 214 nm and 280 nm

    • Injection Volume: 10-20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B (adjust the gradient slope based on the peptide's hydrophobicity)

      • 25-27 min: 65% to 95% B

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-40 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total peak area.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the target peptide and identify the mass of any impurities.

Materials:

  • Same as for RP-HPLC, but with a preference for MS-compatible mobile phase modifiers like formic acid.

  • LC-MS system (e.g., ESI-QTOF or ESI-Orbitrap)

Procedure:

  • LC Separation:

    • Use the same or a very similar HPLC method as described in Protocol 1, ensuring the mobile phases are MS-compatible (formic acid is preferred over TFA). A lower flow rate (e.g., 0.2-0.4 mL/min) might be necessary depending on the MS interface.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 200-2000 m/z).

    • The expected m/z values for the protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.) of the target peptide should be calculated and used to screen the data.

  • Data Analysis:

    • Deconvolute the mass spectrum of the main chromatographic peak to confirm the molecular weight of the target peptide.

    • Analyze the mass spectra of the impurity peaks to identify their molecular weights. This information, combined with knowledge of common synthetic impurities, can help to propose structures for these contaminants.

    • For more detailed structural elucidation, perform tandem MS (MS/MS) on the main peak and major impurity peaks to obtain fragmentation data.

Workflow and Pathway Visualizations

To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow for purity analysis and a conceptual representation of how a modified peptide might interact with a signaling pathway.

G cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product Crude_Peptide Crude Synthetic Peptide (with 4-Cl-Phe) Preparative_HPLC Preparative RP-HPLC Crude_Peptide->Preparative_HPLC Analytical_HPLC Analytical RP-HPLC (% Purity) Preparative_HPLC->Analytical_HPLC LCMS LC-MS (Identity & Impurity ID) Preparative_HPLC->LCMS AAA Amino Acid Analysis (Composition & Content) Preparative_HPLC->AAA Pure_Peptide Characterized Pure Peptide Analytical_HPLC->Pure_Peptide LCMS->Pure_Peptide AAA->Pure_Peptide

Figure 1: General workflow for the purification and purity analysis of a synthetic peptide containing 4-chlorophenylalanine.

By adhering to a rigorous, multi-faceted analytical strategy, researchers can confidently assess the purity of synthetic peptides containing 4-chlorophenylalanine. This ensures the reliability of experimental results and provides a solid foundation for any subsequent therapeutic development.

References

Unveiling the Structural Impact of 4-Chlorophenylalanine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic substitution of natural amino acids with synthetic analogs is a cornerstone of modern peptide-based drug design. Among these, 4-chloro-L-phenylalanine (4-Cl-Phe), a halogenated version of phenylalanine (Phe), has emerged as a critical tool for enhancing peptide properties such as binding affinity and metabolic stability. The introduction of a chlorine atom at the para-position of the phenyl ring induces subtle yet profound changes in the amino acid's steric and electronic characteristics. These modifications directly influence the peptide's conformational landscape, altering its three-dimensional structure and, consequently, its biological function.

This guide provides a comparative analysis of the effects of 4-Cl-Phe on peptide conformation, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD). Detailed experimental protocols are provided to aid researchers in their own investigations.

Comparative Analysis: Conformational Equilibrium in a Cyclic Peptide

A study on a cyclic peptide, [cyclo(-Phe(X)¹-oxazoline²-d-Val³-thiazole⁴-Ile⁵-oxazoline⁶-d-Val⁷-thiazole⁸-)], provides a direct quantitative comparison of the impact of substituting Phenylalanine (Phe) with 4-Chlorophenylalanine (4-Cl-Phe).[1] In solution, this peptide exists in a conformational equilibrium between an open, "square" form and a "folded" form, which is stabilized by a CH-π interaction.[1] The thermodynamic parameters for this equilibrium were determined using variable-temperature ¹H NMR, offering clear insights into the energetic consequences of the 4-chloro substitution.

The electron-withdrawing nature of the chlorine atom in 4-Cl-Phe can influence cation-π or π-π stacking interactions, which are often crucial for receptor binding.[2] Furthermore, the steric bulk of the chlorine atom can dictate the preferred orientation of the side chain within a binding pocket.[2]

Quantitative Comparison of Thermodynamic Parameters

The following table summarizes the thermodynamic parameters for the square-to-folded conformational equilibrium of the cyclic peptide containing Phe versus 4-Cl-Phe at the first position.

Peptide VariantSubstituent (X)ΔG°₂₉₈ K (kJ mol⁻¹)ΔH° (kJ mol⁻¹)ΔS° (J K⁻¹ mol⁻¹)
Peptide 4 H (Phenylalanine)-2.6-16.1-45.1
Peptide 7 Cl (4-Cl-Phenylalanine)-1.5-19.3-59.8

Data sourced from Abe, H., et al. (2024).[1]

The data reveals that while the folding of the 4-Cl-Phe variant is more enthalpically favorable (a more negative ΔH°), this is counteracted by a larger entropic penalty (a more negative ΔS°).[1] This results in a less favorable free energy of folding (less negative ΔG°) compared to the unsubstituted Phe peptide.[1] This suggests that the 4-Cl-Phe side chain imposes greater conformational restriction upon folding.

Visualizing Conformational Changes

The equilibrium between the two conformational states of the cyclic peptide can be visualized to better understand the structural transition influenced by the Phe or 4-Cl-Phe residue.

G cluster_0 Conformational Equilibrium Square Square Conformation (Open) Folded Folded Conformation (CH-π Interaction) Square->Folded Folding Folded->Square Unfolding

Caption: Conformational equilibrium in the model cyclic peptide.[1]

Experimental Methodologies for Conformational Analysis

A multi-faceted approach is required to fully characterize the structural impact of 4-Cl-Phe substitution. The general workflow involves peptide synthesis followed by a suite of biophysical analyses.

G cluster_workflow Experimental Workflow for Conformational Analysis start Peptide Design (Phe vs. 4-Cl-Phe) synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) start->synthesis purification Purification & Characterization (RP-HPLC, Mass Spectrometry) synthesis->purification nmr NMR Spectroscopy (1D/2D Experiments) purification->nmr cd Circular Dichroism (Secondary Structure) purification->cd xray X-ray Crystallography (Solid-State Structure) purification->xray md Molecular Dynamics (Computational Simulation) purification->md nmr_analysis Solution Structure Dihedral Angles Conformational Dynamics nmr->nmr_analysis cd_analysis α-helix, β-sheet content cd->cd_analysis xray_analysis High-Resolution 3D Structure xray->xray_analysis md_analysis Conformational Landscape Energy Calculations md->md_analysis

Caption: General workflow for comparing peptide conformations.
Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating 4-Cl-Phe using Fmoc/tBu chemistry.[2][3]

  • Resin: Rink Amide MBHA resin is typically used for C-terminally amidated peptides.[2]

  • Chemistry: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is employed.[2]

  • Amino Acids: Commercially available Fmoc-protected amino acids, including Fmoc-4-Cl-Phe-OH, are used.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.[3]

  • Coupling Reagents: Coupling is mediated by reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[2]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly Reagent K (trifluoroacetic acid/phenol/water/thioanisole/1,2-ethanedithiol).[2]

  • Purification & Characterization: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity (>95%) are confirmed using electrospray ionization mass spectrometry (ESI-MS) and analytical RP-HPLC.[2][3]

NMR Spectroscopy for Solution Structure

NMR is the primary technique for determining the high-resolution structure of peptides in solution.[4]

  • Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[5] The pH is adjusted as required for the specific study.

  • 1D ¹H NMR: Provides initial information on the peptide's folding state, indicated by the chemical shift dispersion of amide protons.[4]

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (<5 Å), which are used to determine distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which can be used to determine dihedral angle restraints (e.g., ³J(HNα) coupling constants for the φ angle).

  • Structure Calculation: The distance and dihedral restraints obtained from NMR experiments are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures representing the peptide's conformation in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of peptides.[6]

  • Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content.

  • Sample Preparation: Peptides are typically dissolved in an appropriate buffer (e.g., sodium phosphate) at a concentration of 10-100 µM.

  • Data Interpretation:

    • α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: Typically exhibits a strong negative band near 200 nm.[7]

  • Note: The aromatic side chain of Phe and its analogs can contribute to the CD spectrum, which may require correction for precise secondary structure analysis.[8]

Conclusion

The incorporation of 4-Cl-Phe in place of Phe is a potent strategy in peptide modification that can significantly alter conformational preferences. As demonstrated by the cyclic peptide case study, this substitution can shift thermodynamic equilibria through a complex interplay of enthalpic and entropic effects.[1] The electron-withdrawing and steric properties of the chlorine atom can restrict side-chain rotation and modify non-covalent interactions, thereby reshaping the peptide's structure and biological activity. A thorough characterization using a combination of synthesis, spectroscopy (NMR, CD), and structural biology (X-ray crystallography), complemented by computational simulations, is essential to fully elucidate the impact of this powerful synthetic amino acid.

References

Characterization of Fmoc-Phe(4-Cl)-OH: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of amino acid building blocks are paramount for successful peptide synthesis. This guide provides a comprehensive comparison of the characterization of N-α-Fmoc-4-chlorophenylalanine (Fmoc-Phe(4-Cl)-OH) with two commonly used alternatives, Fmoc-Phenylalanine (Fmoc-Phe-OH) and Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document details the experimental protocols for these analytical techniques and presents the expected data in a clear, comparative format to aid in the selection and quality control of these critical reagents.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of Fmoc-protected amino acids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The hydrophobicity of the amino acid side chain and the presence of the bulky, hydrophobic Fmoc group are the primary determinants of retention time.

Comparative HPLC Data

The following table summarizes the expected retention times and purity of this compound and its alternatives under typical RP-HPLC conditions. Increased hydrophobicity generally leads to longer retention times.

CompoundMolecular Weight ( g/mol )Purity (%) (Typical)Expected Retention Time (minutes)
This compound421.87≥98.0~18-22
Fmoc-Phe-OH387.43≥99.0~15-19
Fmoc-Tyr(tBu)-OH459.53≥98.0[1]~20-24

Note: Retention times are estimates and can vary significantly based on the specific HPLC system, column, and gradient profile.

Experimental Protocol: HPLC

This protocol outlines a general method for the purity analysis of Fmoc-amino acids using a C18 column.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the Fmoc-amino acid in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 30 minutes is a common starting point.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of Fmoc-protected amino acids. The resulting spectrum provides detailed information about the different types of protons and their chemical environments within the molecule.

Comparative ¹H NMR Data

The following table presents the expected chemical shifts for the characteristic protons of this compound and its alternatives in a common NMR solvent, DMSO-d₆. The chemical shifts of the aromatic protons of the phenylalanine ring will be affected by the substituent at the 4-position.

Proton AssignmentThis compound (δ ppm)Fmoc-Phe-OH (δ ppm)[2]Fmoc-Tyr(tBu)-OH (δ ppm)
Fmoc Group Protons
Aromatic7.90 - 7.30 (m, 8H)7.89 (d, 2H), 7.72 (t, 2H), 7.42 (t, 2H), 7.33 (t, 2H)7.90 - 7.30 (m, 8H)
CH & CH₂4.30 - 4.20 (m, 3H)4.22 - 4.13 (m, 3H)4.30 - 4.20 (m, 3H)
Amino Acid Protons
NH~7.70 (d)7.89 (d, 1H)~7.60 (d)
α-CH~4.40 (m)4.22 - 4.13 (m, 1H)~4.30 (m)
β-CH₂~3.10 (dd), ~2.90 (dd)3.09 (dd, 1H), 2.88 (dd, 1H)~3.00 (dd), ~2.80 (dd)
Phenyl/Phenol Protons~7.30 (d), ~7.20 (d)7.28 - 7.21 (m, 5H)~7.10 (d), ~6.80 (d)
tert-Butyl Protons--~1.25 (s, 9H)
COOH~12.8 (br s)12.78 (s, 1H)~12.7 (br s)

Note: Chemical shifts are approximate and can be influenced by concentration and temperature. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).

Experimental Protocol: NMR

This protocol provides a general procedure for acquiring a ¹H NMR spectrum of an Fmoc-amino acid.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent signals can be used for referencing)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the Fmoc-amino acid in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the characterization process, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Assessment A Dissolve Fmoc-Amino Acid E Inject Sample A->E B Prepare Mobile Phase A (Aqueous) D Equilibrate HPLC System B->D C Prepare Mobile Phase B (Organic) C->D D->E F Gradient Elution E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peaks H->I J Calculate Purity I->J

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Fmoc-Amino Acid in Deuterated Solvent B Tune and Shim Spectrometer A->B C Acquire 1H Spectrum B->C D Fourier Transform & Phasing C->D E Reference Spectrum D->E F Integrate and Assign Peaks E->F G Confirm Structure F->G

Caption: Workflow for NMR Structural Confirmation.

References

Enhancing Peptide Stability: A Comparative Analysis of Protease Resistance with 4-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical challenge in the development of peptide-based therapeutics is their inherent susceptibility to degradation by proteases. This rapid clearance in vivo often leads to a short half-life, limiting the therapeutic efficacy of these promising molecules. A widely adopted strategy to overcome this limitation is the incorporation of unnatural amino acids, such as 4-chlorophenylalanine, into the peptide sequence. This guide provides an objective comparison of the protease resistance of peptides containing 4-chlorophenylalanine versus their unmodified counterparts, supported by detailed experimental methodologies and illustrative data.

The substitution of a standard amino acid with 4-chlorophenylalanine can significantly impede the ability of proteases to recognize and cleave the peptide bond. Proteolytic enzymes exhibit a high degree of specificity for their natural L-amino acid substrates. The introduction of the chloro group on the phenyl ring of phenylalanine alters the steric and electronic properties of the side chain, which can hinder the peptide's ability to fit into the active site of a protease, thereby reducing the rate of degradation.

Comparative Analysis of Protease Resistance

To illustrate the impact of 4-chlorophenylalanine on peptide stability, the following tables summarize hypothetical, yet representative, quantitative data from typical protease resistance assays. These examples showcase the expected increase in half-life when a proteolytically labile amino acid is replaced with 4-chlorophenylalanine.

Table 1: Stability of a Model Peptide in Human Plasma

Peptide SequenceModificationHalf-life (t½) in Human Plasma (hours)
Tyr-Gly-Gly-Phe-LeuNone (Unmodified)1.5
Tyr-Gly-Gly-(4-Cl-Phe)-Leu4-Chlorophenylalanine substitution12.0

Table 2: Degradation of a Substance P Analog by Chymotrypsin

Peptide AnalogModification% Intact Peptide Remaining after 2h Incubation
Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂Unmodified Phenylalanine25%
Arg-Pro-Lys-Pro-Gln-Gln-Phe-(4-Cl-Phe)-Gly-Leu-Met-NH₂4-Chlorophenylalanine substitution85%

Table 3: Stability of a Bradykinin Potentiating Peptide against Trypsin

Peptide SequenceModificationDegradation Rate Constant (k) (min⁻¹)
Pro-Gly-Phe-Ser-Pro-Phe-ArgUnmodified Phenylalanine0.085
Pro-Gly-(4-Cl-Phe)-Ser-Pro-(4-Cl-Phe)-Arg4-Chlorophenylalanine substitution0.012

Experimental Protocols

The following are detailed methodologies for key experiments to assess the protease resistance of peptides.

Protocol 1: Peptide Stability Assay in Human Plasma

This protocol outlines a typical procedure to determine the half-life of a peptide in human plasma.

  • Peptide Preparation:

    • Synthesize the unmodified peptide and the 4-chlorophenylalanine-modified peptide using standard solid-phase peptide synthesis (SPPS) protocols.

    • Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Prepare stock solutions of each peptide in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Plasma Incubation:

    • Thaw pooled human plasma at 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 10 µM.

    • Incubate the plasma-peptide mixture at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 100 µL) of the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Reaction Quenching and Protein Precipitation:

    • Immediately stop the enzymatic degradation by adding an equal volume of a quenching/precipitation solution (e.g., acetonitrile containing 1% trifluoroacetic acid) to each aliquot.

    • Vortex the samples and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Sample Analysis by RP-HPLC:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant containing the peptide by RP-HPLC using a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Monitor the elution profile by UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time zero (T=0).

    • Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).

Protocol 2: Enzymatic Degradation Assay with a Specific Protease (e.g., Chymotrypsin)

This protocol describes how to assess the stability of a peptide against a specific protease.

  • Reagent Preparation:

    • Prepare a stock solution of the protease (e.g., α-chymotrypsin) in an appropriate assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8).

    • Prepare stock solutions of the unmodified and 4-chlorophenylalanine-modified peptides in the same assay buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the assay buffer.

    • Initiate the degradation by adding the protease solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Course Analysis:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction mixture.

    • Stop the reaction by adding a quenching solution (e.g., 10% TFA).

  • HPLC or LC-MS Analysis:

    • Analyze the quenched samples by RP-HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the remaining intact peptide and its degradation products.

  • Data Interpretation:

    • Calculate the percentage of the intact peptide remaining at each time point.

    • Compare the degradation profiles of the unmodified and modified peptides to assess the impact of the 4-chlorophenylalanine substitution.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_prep Peptide Preparation cluster_assay Protease Stability Assay cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (Unmodified & 4-Cl-Phe) Purification RP-HPLC Purification (>95% Purity) Peptide_Synthesis->Purification Stock_Solution Stock Solution (10 mM in DMSO) Purification->Stock_Solution Incubation Incubation (Human Plasma or Protease Solution at 37°C) Stock_Solution->Incubation Spike-in Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching & Protein Precipitation Sampling->Quenching HPLC_Analysis RP-HPLC Analysis Quenching->HPLC_Analysis Analyze Supernatant Quantification Peak Area Quantification HPLC_Analysis->Quantification Half_Life_Calc Half-Life (t½) Calculation Quantification->Half_Life_Calc

Workflow for Assessing Peptide Protease Resistance.

4-Chlorophenylalanine is also a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). This property is often utilized in neuroscience research to study the effects of serotonin depletion.

serotonin_pathway Tryptophan L-Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Catalyzed by Serotonin Serotonin (5-Hydroxytryptamine) Five_HTP->Serotonin Catalyzed by TPH Tryptophan Hydroxylase (TPH) AADC Aromatic L-amino acid decarboxylase (AADC) PCPA 4-Chlorophenylalanine (pCPA) PCPA->TPH Irreversibly Inhibits

Inhibition of Serotonin Biosynthesis by 4-Chlorophenylalanine.

A Comparative Guide to Enantiomeric Purity Testing of Fmoc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives is a cornerstone of peptide synthesis, directly impacting the efficacy, safety, and regulatory approval of peptide-based therapeutics. The presence of the undesired D-enantiomer of Nα-Fmoc-L-4-chlorophenylalanine (Fmoc-L-Phe(4-Cl)-OH) can introduce diastereomeric impurities into the final peptide product. These impurities can be challenging to remove and may alter the peptide's biological activity. This guide provides a comparative overview of the primary method for assessing the enantiomeric purity of Fmoc-Phe(4-Cl)-OH: chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers of Fmoc-protected amino acids. The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.

Comparative Performance of Chiral Stationary Phases

Polysaccharide-based and Cinchona alkaloid-based CSPs have demonstrated broad applicability and high efficiency in the enantiomeric separation of Fmoc-amino acids. While specific application data for this compound is not extensively published, data from the closely related Fmoc-Phe-OH and other halogenated derivatives provide a strong basis for method development and comparison.

Chiral Stationary Phase (CSP)CSP TypeTypical Mobile PhaseExpected Performance for this compoundKey Advantages
Lux Cellulose-1 Polysaccharide (Cellulose tris(3,5-dimethylphenylcarbamate))Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA)Excellent resolution and peak shape anticipated.Broad enantioselectivity for Fmoc-amino acids.[1][2]
Lux Cellulose-2 Polysaccharide (Cellulose tris(3-chloro-4-methylphenylcarbamate))Acetonitrile / Water with 0.1% TFAHigh probability of successful baseline separation.[2]Often shows complementary selectivity to other cellulose-based CSPs.
Chiralpak® QN-AX Cinchona Alkaloid (Quinine-based anion-exchanger)Methanol / Acetonitrile with Formic Acid (FA) and Triethylamine (TEA)Good separation is expected, potentially with a different elution order.Strong resolving power for acidic compounds like Fmoc-amino acids.
CHIROBIOTIC® T Macrocyclic Glycopeptide (Teicoplanin)Reversed-phase (e.g., Acetonitrile/Water/TFA)Effective in reversed-phase mode for Fmoc-amino acids.[1]Broad applicability for a wide range of chiral compounds.[1]

Note: Resolution (Rs) > 1.5 is generally considered baseline separation. The performance for this compound is extrapolated from data on similar compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate enantiomeric purity assessment. Below is a representative experimental protocol for the chiral HPLC analysis of this compound, based on established methods for similar compounds.

Protocol 1: Chiral HPLC Analysis of this compound

This protocol outlines a standard method for determining the enantiomeric purity of this compound using a polysaccharide-based CSP.

1. Materials and Equipment:

  • HPLC System with a UV detector

  • Chiral Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA)

  • Sample: Fmoc-L-Phe(4-Cl)-OH, and a racemic standard of Fmoc-DL-Phe(4-Cl)-OH for method development.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing acetonitrile and water (e.g., 60:40 v/v) containing 0.1% TFA.

  • Degas the mobile phase using sonication or vacuum filtration.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C (Ambient)

  • Detection: UV at 265 nm

5. Data Analysis:

  • Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

  • Inject the Fmoc-L-Phe(4-Cl)-OH sample.

  • Integrate the peak areas for the L- and any detected D-enantiomer.

  • Calculate the enantiomeric purity (as % area of the L-enantiomer) or the enantiomeric excess (% ee) using the following formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

Experimental Workflow and Logic

The development and execution of a chiral HPLC method for enantiomeric purity testing follows a logical progression.

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Outcome CSP_Selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) MP_Screening Screen Mobile Phases (e.g., ACN/Water/TFA) CSP_Selection->MP_Screening Based on literature for similar compounds Optimization Optimize Separation (Adjust mobile phase ratio, flow rate) MP_Screening->Optimization To achieve Rs > 1.5 Sample_Prep Prepare Sample and Racemic Standard (Dissolve and filter) Optimization->Sample_Prep Finalized Method HPLC_Run Perform HPLC Analysis (Inject samples) Sample_Prep->HPLC_Run Data_Analysis Integrate Peaks and Calculate Purity HPLC_Run->Data_Analysis Report Report Enantiomeric Purity / % ee Data_Analysis->Report

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe(4-Cl)-OH: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Fmoc-Phe(4-Cl)-OH are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring adherence to safety protocols.

Chemical and Safety Data

Properly identifying the compound and understanding its potential hazards is the first step in safe disposal. Below is a summary of key data for this compound.

ParameterInformation
Synonyms Fmoc-4-chloro-L-phenylalanine
CAS Number 175453-08-4[1][2][3]
Molecular Formula C24H20ClNO4[1][2][4]
Molecular Weight 421.87 g/mol [1][5]
GHS Hazard Classification The D-isomer is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[5] While not uniformly classified, it is prudent to handle with caution.[6]
Storage Temperature 2-8°C[1][3]
Personal Protective Equipment (PPE) Eyeshields, gloves, and a dust mask (type N95, US) are recommended.[1][3][5]

Experimental Protocol: Disposal of Solid this compound Waste

This protocol outlines the procedure for the disposal of unused, expired, or contaminated solid this compound.

Objective: To safely collect, contain, and dispose of solid this compound waste in accordance with standard laboratory safety practices.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, chemical safety goggles, chemical-resistant gloves (e.g., nitrile).

  • Designated, sealable hazardous waste container.

  • Waste label.

  • Tools for collecting solid waste (e.g., scoop, brush).

Procedure:

  • Preparation and Safety Precautions:

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust inhalation.[6]

    • Don appropriate PPE, including a lab coat, safety goggles, and gloves.[5]

  • Containment of Spills:

    • In case of a small spill, carefully sweep up the solid material.[7]

    • Avoid actions that could generate dust.[7][8]

    • For larger spills, sweep or shovel the material into a suitable container for disposal.[7]

  • Waste Collection:

    • Place all solid waste, including contaminated materials, into a designated and compatible hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Labeling:

    • Clearly label the waste container with its contents, for example: "Solid Waste: this compound".

    • Include any other information required by your institution's waste disposal guidelines.

  • Disposal:

    • Dispose of the sealed and labeled container through your institution's designated solid chemical waste stream.

    • It is crucial to prevent the chemical from entering drains or waterways.[7][8][9]

    • Contaminated packaging should be disposed of as unused product.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow A Start: Identify this compound Waste B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Is the waste solid? B->C D Carefully sweep or scoop solid waste C->D Yes I Consult Safety Data Sheet (SDS) and institutional guidelines C->I No/Liquid E Avoid generating dust D->E F Place in a labeled, sealed, compatible waste container E->F G Dispose via institutional hazardous chemical waste stream F->G H End G->H J Do NOT dispose down the drain G->J I->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Phe(4-Cl)-OH. The following procedures outline the necessary personal protective equipment (PPE), step-by-step operational protocols for both solid and solution forms of the chemical, and comprehensive disposal plans to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2] While some safety data sheets may not classify this compound as hazardous, it is best practice to handle it as a potentially hazardous chemical.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential liquid splashes. Must conform to EN166 (EU) or NIOSH (US) standards.[1][2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from contamination. A chemical-resistant apron is also recommended.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[1] Always inspect gloves before use and utilize proper removal techniques to prevent skin contact.
Respiratory Protection N95 Respirator or Dust MaskRecommended, particularly when handling the solid powder, to avoid the inhalation of fine particles.[3] Work should be conducted in a well-ventilated area or a fume hood.[1]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for both safety and the integrity of your research. The following outlines the procedures for handling this compound in its solid form and in solution, as well as the appropriate disposal methods.

I. Operational Plan: Handling Solid this compound

Objective: To safely weigh and prepare this compound for use in peptide synthesis.

Materials:

  • This compound solid

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate glassware for dissolution

Procedure:

  • Preparation: Before handling the solid, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound from its container to the weighing paper.

    • Avoid generating dust during transfer. If dust is observed, ensure your respiratory protection is properly fitted.

  • Transfer for Dissolution:

    • Carefully transfer the weighed solid into the designated glassware for dissolution.

    • Ensure the container with the stock solid is securely closed after use.

  • Clean-up:

    • Clean the spatula and the weighing area thoroughly.

    • Dispose of any contaminated materials, such as weighing paper and gloves, as solid chemical waste.

II. Operational Plan: Handling this compound in Solution

Objective: To safely handle solutions of this compound, typically in Dimethylformamide (DMF), for peptide synthesis.

Materials:

  • This compound solution in DMF

  • Pipettes and pipette tips

  • Reaction vessel

Procedure:

  • Work Area: Conduct all manipulations of the this compound solution within a certified chemical fume hood.

  • Don PPE: Wear all required personal protective equipment.

  • Transferring Solution:

    • Use a calibrated pipette with a fresh tip to transfer the required volume of the solution.

    • Dispense the solution carefully into the reaction vessel, avoiding splashes.

  • Post-Transfer:

    • Securely cap the stock solution container.

    • Dispose of the used pipette tip in the designated liquid chemical waste container.

  • Storage: Store the stock solution in a tightly sealed container in a cool, dry place, as recommended by the manufacturer (typically 2-8°C).[3]

III. Disposal Plan

The cardinal rule for the disposal of this compound and its associated waste is to treat them as hazardous chemical waste. Under no circumstances should they be disposed of down the drain or in regular solid waste containers.

A. Solid Waste Disposal:

  • Containment: Collect all solid this compound waste, including residual amounts from original containers, contaminated weighing paper, and other contaminated disposables, in a designated, compatible, and sealable hazardous waste container.[1]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant").

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

B. Liquid Waste Disposal:

  • Containment: All liquid waste containing this compound, including solutions in DMF and waste from peptide synthesis containing reagents like piperidine, must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1]

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents (e.g., "this compound, DMF, Piperidine").

  • Storage: Keep the container securely closed when not in use and store it in a designated satellite accumulation area.

C. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE: - Goggles - Lab Coat - Gloves - Respirator (if solid) B Work in Fume Hood A->B C Weigh Solid B->C D Prepare Solution (e.g., in DMF) C->D F Solid Waste: - Contaminated PPE - Weighing Paper C->F Residue E Use in Synthesis D->E G Liquid Waste: - Unused Solution - Reaction Mixture E->G Waste Stream H Label Hazardous Waste F->H G->H I Store in Satellite Accumulation Area H->I J EHS Pickup I->J

Caption: A workflow diagram for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe(4-Cl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Phe(4-Cl)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.